Topic: Fmoc-N-Me-D-His(Boc)-OH: Strategic Utility in Peptidomimetic Design and Synthesis Executive Summary Fmoc-N-Me-D-His(Boc)-OH is a specialized, high-value amino acid derivative used in the solid-phase synthesis (SPP...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fmoc-N-Me-D-His(Boc)-OH: Strategic Utility in Peptidomimetic Design and Synthesis
Executive Summary
Fmoc-N-Me-D-His(Boc)-OH is a specialized, high-value amino acid derivative used in the solid-phase synthesis (SPPS) of therapeutic peptides and peptidomimetics.[1] It represents a "triple-threat" modification in drug design:
Metabolic Stability: The combination of N-methylation and D-stereochemistry renders the resulting peptide bond nearly impervious to proteolytic degradation by endogenous enzymes.
Conformational Control: The N-methyl group eliminates a hydrogen bond donor and introduces steric constraints (restricting
and torsion angles), forcing peptides into specific bioactive conformations (e.g., turns or helices) and improving membrane permeability.
Synthetic Precision: The Boc (tert-butyloxycarbonyl) side-chain protection is strategically chosen over Trityl (Trt) for this derivative to suppress racemization during the difficult coupling steps associated with N-methylated residues.
This guide details the chemical rationale, strategic applications, and optimized synthesis protocols for integrating Fmoc-N-Me-D-His(Boc)-OH into peptide drug candidates.
Part 1: Chemical Architecture & Functional Logic
Understanding the specific role of each moiety is critical for experimental design.
Moiety
Function
Technical Rationale
Fmoc
N-Term Protection
Base-labile (20% Piperidine). Allows orthogonal deprotection relative to the acid-labile side chain.[][3]
N-Me
Backbone Modification
Bioavailability: Removes H-bond donor, increasing lipophilicity and membrane permeability.Stability: Sterically blocks protease access to the peptide bond.
D-His
Chirality (Inversion)
Target Specificity: Accesses unique receptor pockets unavailable to L-isomers.Proteolysis: Most mammalian proteases are stereoselective for L-amino acids; D-isomers are generally not recognized.
Boc
Side-Chain Protection
Racemization Suppression: Unlike Trityl (Trt), the Boc group on the imidazole ring is strongly electron-withdrawing. This reduces the basicity of the -nitrogen, preventing it from abstracting the -proton during activation—a primary cause of Histidine racemization.
Part 2: Strategic Utility in Drug Design
Overcoming the "Proteolytic Cliff"
Native peptides often have half-lives measured in minutes due to renal clearance and enzymatic hydrolysis. Incorporating Fmoc-N-Me-D-His(Boc)-OH addresses this by targeting the most vulnerable sites (often basic residues like His).
Mechanism: The N-methyl group introduces a steric clash that prevents the catalytic triad of proteases (e.g., Trypsin, Chymotrypsin) from aligning with the scissile bond.
Membrane Permeability & Oral Bioavailability
Peptides are typically too polar to cross cell membranes.
The N-Me Effect: By replacing the amide proton (-NH-) with a methyl group (-NCH
-), the solvation energy required to desolvate the peptide before entering the lipid bilayer is significantly reduced. This is a key strategy in converting injectable peptides into orally bioavailable analogs (e.g., Cyclosporine A mimics).
Part 3: Experimental Protocols (The Core)
Synthesizing peptides with N-methylated residues is non-trivial. The secondary amine is sterically hindered and less nucleophilic, leading to difficult couplings.
Protocol A: Coupling OF Fmoc-N-Me-D-His(Boc)-OH
Use this protocol to attach this residue to the growing chain.
Reagents:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
Pre-activation: Dissolve Fmoc-N-Me-D-His(Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin. Do not pre-incubate for >2 mins to avoid racemization.
Coupling: Add mixture to the resin-bound free amine.
Reaction Time: Allow to react for 2–4 hours . (Standard AA coupling is usually 45-60 mins; N-Me requires longer).
Monitoring: Standard Kaiser test may be inconclusive for secondary amines; use Chloranil test or micro-cleavage LC-MS to verify.
Protocol B: Coupling TO the N-Methylated Residue
This is the most challenging step. The N-terminal amine of the just-added N-Me-D-His is a secondary amine and is very hindered.
Reagents:
BTC (Bis(trichloromethyl)carbonate / Triphosgene) or HATU/HOAt .
Note: Standard DIC/HOBt coupling often fails here.
Optimized Workflow:
Deprotection: Remove Fmoc from the N-Me-D-His residue using 20% Piperidine/DMF (2 x 10 min).
Wash: DCM x 3, DMF x 3.
Coupling (Next AA): Use HATU (4 eq) , HOAt (4 eq) , and DIEA (8 eq) with the next Fmoc-Amino Acid (4 eq).
Double Coupling: This step is mandatory . Repeat the coupling reaction with fresh reagents.
Capping: Acetylate unreacted amines with Ac
O/Pyridine to prevent deletion sequences.
Part 4: Visualization of Structural Impact & Synthesis
The following diagram illustrates the synthesis logic and the structural consequences of incorporating this derivative.
Figure 1: Synthesis workflow highlighting the critical "Boc-suppression" of racemization and the bottleneck of coupling to the secondary amine.
Part 5: Troubleshooting & Quality Control
Issue
Root Cause
Solution
Low Yield (Step 1)
Steric hindrance of the methyl group.
Use HATU or PyAOP instead of HBTU/DIC. Increase reaction temp to 50°C (carefully, to avoid racemization).
Incomplete Coupling (Step 2)
The N-methylated amine is a poor nucleophile.
Double couple is mandatory. Use HOAt as an additive to improve kinetics.
Racemization (D to L)
Base-catalyzed proton abstraction during activation.
Ensure Boc protection is used (not Trt). Minimize pre-activation time (<2 min). Use Collidine instead of DIEA if problem persists.
Diketopiperazine Formation
If N-Me-D-His is the 2nd residue from C-term.
The N-methyl group promotes back-biting. Avoid leaving the dipeptide as a free amine; couple the 3rd AA immediately after deprotection.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link
Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, 12(3), 213-219. Link
CEM Corporation. "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS." Technical Note. Link
Advanced Reagent Profile for Peptidomimetic Synthesis Executive Summary Fmoc-N-Me-D-His(Boc)-OH represents a convergence of three critical design strategies in modern peptide drug discovery: stereochemical inversion (D-a...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Reagent Profile for Peptidomimetic Synthesis
Executive Summary
Fmoc-N-Me-D-His(Boc)-OH represents a convergence of three critical design strategies in modern peptide drug discovery: stereochemical inversion (D-amino acid), backbone modification (N-methylation), and orthogonal side-chain protection (Boc/Fmoc strategy).
This reagent is not merely a building block; it is a tool for engineering proteolytic resistance and membrane permeability into therapeutic peptides. By introducing a D-configuration and N-methylation simultaneously, this residue disrupts the native hydrogen-bonding network of the peptide backbone, forcing specific conformational constraints (often favoring cis-peptide bonds) and shielding the molecule from enzymatic degradation.
This guide details the structural logic, physicochemical profile, and rigorous synthetic protocols required to successfully incorporate this sterically hindered residue into peptide sequences.[1]
Part 1: Structural Anatomy & Chemical Logic
The utility of this molecule is derived from the specific function of its four distinct chemical moieties.
Component
Chemical Structure
Function & Logic
Fmoc
Fluorenylmethyloxycarbonyl
N-Terminal Protection: Base-labile (20% Piperidine).[2] Ensures the -amine is protected during the coupling of the previous residue. Its lipophilicity aids in solubility during SPPS.
N-Me
N-Methyl Group (-N)
Backbone Modification: Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability. It also introduces steric bulk, restricting conformational freedom.
D-His
D-Histidine
Stereochemical Inversion: The unnatural enantiomer. Most proteases recognize L-amino acids; the D-configuration renders the peptide bond resistant to hydrolysis.
Boc
tert-Butyloxycarbonyl
Side-Chain Protection: Protects the imidazole ring (likely the position). Crucial for preventing racemization of the -carbon during activation and preventing acyl transfer side reactions. Acid-labile (removed during final TFA cleavage).
Part 2: Physicochemical Profile
Note: While specific experimental data for the D-isomer is often proprietary or catalog-specific, its scalar physical properties (MW, Solubility) are identical to its L-enantiomer (CAS: 2044711-07-9).
Key Parameters
Property
Value / Description
Molecular Formula
Molecular Weight
491.54 g/mol
Appearance
White to off-white powder
Solubility
Soluble in DMF, DMSO, DCM; Sparingly soluble in water/ether.[2]
D-Isomer (Expect opposite optical rotation to L-form).
Part 3: Synthetic Challenges & Protocols
The "Steric Wall" Problem
The N-methyl group on the
-amine creates significant steric hindrance. When this residue is at the N-terminus of the growing chain, coupling the next amino acid onto it is notoriously difficult. Conversely, coupling this residue onto a growing chain is also slower than standard amino acids due to the bulk of the side chain and the N-methyl group.
Protocol: High-Efficiency SPPS Integration
Expert Insight: Standard HBTU/DIPEA protocols often fail with N-methylated residues, leading to deletion sequences. We utilize HATU/HOAt or COMU for their superior reactivity.
Step-by-Step Methodology
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.
Fmoc Deprotection (Pre-Cycle):
Treat with 20% Piperidine in DMF (
min).
Critical Wash: DMF (
min) to remove all traces of piperidine (which causes fulvene adducts).
Note: Use slightly less coupling reagent (2.9 eq) than amino acid to prevent capping of the resin with active ester.
Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for hindered couplings due to better swelling and polarity.
Coupling:
Reaction time: 2 - 4 hours (Standard AA is 45 min).
Optional: Microwave assistance (
, 25W) for 10 minutes can drive completion, but avoid high temps with Histidine to prevent racemization. Keep D-His couplings below if possible.
Monitoring:
Standard Kaiser test (ninhydrin) does not work on secondary amines (N-methyl).
Use Chloranil Test or acetaldehyde/chloranil: Blue/Green beads indicate free secondary amine (incomplete coupling).
Capping (Recommended):
After coupling, cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: The "Difficult Coupling" Decision Tree
The following diagram illustrates the logic flow for incorporating this hindered residue.
Figure 1: SPPS Decision Tree for N-Methylated Histidine. Note the specific requirement for Chloranil testing over Ninhydrin.
Part 4: Quality Control & Characterization
When validating the synthesis of a peptide containing Fmoc-N-Me-D-His(Boc)-OH, look for these markers:
HPLC Profile:
N-methylated peptides often display broadened peaks or split peaks (doublets) on C18 columns.
Cause: This is due to the slow cis/trans isomerization of the tertiary amide bond (N-Me peptide bond).
Action: Run HPLC at elevated temperature (
) to coalesce the peaks for accurate integration.
Mass Spectrometry (ESI-MS):
Confirm the mass shift. The N-methyl group adds exactly 14.02 Da compared to the non-methylated analog.
Racemization Check:
Use Marfey’s reagent or chiral GC/HPLC to verify the D-configuration is retained. The Boc protection on the imidazole significantly reduces
-proton abstraction, but base-catalyzed racemization is still a risk during prolonged coupling.
Part 5: Applications in Drug Design
Why use this complex reagent?
Proteolytic Stability: The D-configuration prevents recognition by endogenous peptidases (e.g., trypsin, chymotrypsin), extending plasma half-life.
Membrane Permeability: The N-methyl group removes a hydrogen bond donor. According to the "Chameleonic Property" theory, this allows the peptide to bury polar groups internally, facilitating passive transport across cell membranes (oral bioavailability).
Conformational Constraint: N-methylation restricts the
and torsion angles, often forcing the peptide backbone into a turn conformation (e.g., -turn), which can lock the peptide into a bioactive receptor-binding shape.
References
Chatterjee, J., et al. (2008).[1][3] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
PubChem Compound Summary. (2025). "Fmoc-N-Me-His(Boc)-OH (L-Isomer Data for Reference)." National Library of Medicine.[2]
Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science.
Biron, E., et al. (2006).[3] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
Executive Summary This guide addresses the sourcing, technical handling, and strategic application of Fmoc-N-Me-D-His(Boc)-OH (CAS 2044710-02-1 ). Unlike standard histidine derivatives, this building block presents a dua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the sourcing, technical handling, and strategic application of Fmoc-N-Me-D-His(Boc)-OH (CAS 2044710-02-1 ). Unlike standard histidine derivatives, this building block presents a dual challenge: the steric hindrance of the N-methyl group and the stereochemical instability of the D-histidine side chain.
Critical Insight: While Fmoc-His(Trt)-OH is the industry standard for general synthesis, Fmoc-N-Me-D-His(Boc)-OH is the superior choice for N-methylated sequences requiring high-temperature coupling. The electron-withdrawing nature of the Boc group on the imidazole ring significantly suppresses racemization—a pervasive risk when forcing couplings onto sterically hindered N-methyl amines.
Part 1: Technical Profile & Specifications
Before sourcing, verify these Critical Quality Attributes (CQAs) to ensure the material meets the stringency required for therapeutic peptide development.
Attribute
Specification
Technical Note
Chemical Name
Fmoc-N-Me-D-His(Boc)-OH
CAS: 2044710-02-1
Molecular Weight
491.54 g/mol
Formula: C₂₇H₂₉N₃O₆
Chiral Purity
≥ 99.5% D-isomer
Critical: N-Me-D-His is prone to epimerization.[1][2]
Chemical Purity
≥ 98.0% (HPLC)
Impurities often include unmethylated Fmoc-D-His(Boc)-OH.
Solubility
DMF, NMP, DCM
Poor solubility in ether/water.
Appearance
White to off-white powder
Yellowing indicates potential Fmoc cleavage or oxidation.
Part 2: The Scientific Rationale (Boc vs. Trt)
In standard SPPS, Trityl (Trt) is the preferred histidine protection. However, for N-methylated histidine, the Boc group is technically superior for specific applications.
The Racemization Mechanism
Histidine racemization occurs via the abstraction of the
-proton by the imidazole -nitrogen (acting as an intramolecular base).[3][4]
Trityl (Trt): Provides steric bulk but does not significantly reduce the basicity of the imidazole ring.
Boc: Is electron-withdrawing (carbamate), which reduces the electron density on the imidazole ring.[3] This lowers the basicity of the
-nitrogen, making it less likely to abstract the -proton, thereby preserving chirality during the harsh activation required for N-methyl coupling.
Visualizing the Mechanism
Figure 1: Mechanism of racemization suppression by Boc protection during activated coupling.
Part 3: Supply Chain & Pricing Landscape
This is a Tier 3 (Rare/Custom) building block. It is not routinely stocked by bulk suppliers like Bachem or Iris Biotech in the same volume as the L-isomer.
Custom Synthesis (Recommended): Due to shelf-life sensitivity, fresh custom synthesis often yields higher purity than aged catalog stock.
Proxy Sourcing: If the (Boc) form is unavailable, you may be forced to use Fmoc-N-Me-D-His(Trt)-OH (CAS 1217608-75-7), but you must lower coupling temperatures to 50°C to minimize racemization.
Pricing Estimates (2024-2025)
Supplier Tier
Vendor Examples
Availability
Estimated Price (1g)
Lead Time
Global Catalog
Sigma-Aldrich (MilliporeSigma)
Very Low
$1,200 - $1,500
2-3 Weeks
Specialized CRO
BenchChem, ChemPep
Low / Inquiry
$800 - $1,100
3-4 Weeks
Asian Import
Zhangjiagang Ala Biochem
Moderate
$400 - $600
4-6 Weeks
Custom Synth
Wuxi AppTec, Pharmaron
High (On Demand)
$2,500+ (Batch)
8-10 Weeks
Procurement Note: Always request a Chiral HPLC trace with the CoA. Standard HPLC is insufficient to detect the L-isomer impurity which may be present from the starting material.
Part 4: Validated Experimental Protocols
Protocol A: Coupling N-Methylated Histidine
Coupling onto an N-methyl amino acid is difficult; coupling an N-methyl amino acid is moderately difficult. The following protocol is optimized for Fmoc-N-Me-D-His(Boc)-OH .
A Technical Guide to the Farnesoid X Receptor (FXR) Agonist GW4064: Mechanisms and Therapeutic Applications
A Note on Chemical Identity: This guide focuses on the well-characterized Farnesoid X Receptor (FXR) agonist, GW4064 (CAS Number: 278779-30-9). The initially provided CAS number, 159631-28-4, corresponds to N-Fmoc-N'-Boc...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Chemical Identity: This guide focuses on the well-characterized Farnesoid X Receptor (FXR) agonist, GW4064 (CAS Number: 278779-30-9). The initially provided CAS number, 159631-28-4, corresponds to N-Fmoc-N'-Boc-D-histidine, a protected amino acid derivative primarily used in peptide synthesis.[1][2][3][4] Given the request for an in-depth technical guide for drug development professionals, it is presumed that the intended subject was the pharmacologically active compound GW4064, a topic of extensive research in metabolic diseases, oncology, and inflammatory conditions.
Introduction to GW4064
GW4064 is a potent, selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism.[5] Developed by GlaxoSmithKline, GW4064 has become an invaluable pharmacological tool for elucidating the physiological functions of FXR and exploring its therapeutic potential.[6] While its use is primarily for research purposes due to limitations such as low solubility and a potentially toxic stilbene pharmacophore, the insights gained from studies involving GW4064 have been instrumental in advancing the development of next-generation FXR agonists for clinical use.[6]
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of GW4064 is presented below.
For in vivo studies, GW4064 is often formulated as a suspension in vehicles like corn oil or 0.5% methylcellulose.[7] For in vitro experiments, stock solutions are typically prepared in DMSO.[7]
Mechanism of Action: The FXR Signaling Pathway
FXR is highly expressed in enterohepatic tissues, including the liver, intestine, and kidneys.[9] Its natural ligands are bile acids, most notably chenodeoxycholic acid (CDCA).[10] Upon activation by an agonist like GW4064, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in metabolic and inflammatory pathways.[11]
Core Regulatory Loop:
Bile Acid Synthesis Inhibition: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP). SHP, in turn, inhibits the activity of key enzymes in the bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1) and CYP8B1, creating a negative feedback loop.[11]
Intestinal Feedback via FGF15/19: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans). FGF15/19 travels to the liver and acts on the FGF receptor 4 (FGFR4) to further suppress CYP7A1 expression, thus reinforcing the inhibition of bile acid production.[6][12]
Bile Acid Transport: FXR activation enhances the expression of transporters involved in bile acid uptake and efflux in both the liver and intestine, promoting efficient bile acid circulation and preventing their accumulation to toxic levels. For instance, GW4064 has been shown to increase the expression of the apical sodium-dependent bile salt transporter (ASBT) in the ileum, enhancing bile acid reabsorption.[11]
Caption: FXR activation by GW4064 in the liver and intestine.
Core Applications in Drug Development and Research
GW4064 is extensively used as a tool compound to investigate the therapeutic potential of FXR activation in a variety of disease models.
Metabolic Disorders
FXR is a key regulator of metabolism, and its activation by GW4064 has shown beneficial effects in models of obesity, hepatic steatosis (fatty liver disease), and diabetes.
Hepatic Steatosis: In high-fat diet-fed mice, GW4064 treatment significantly reduces hepatic steatosis by lowering triglyceride and free fatty acid levels in the liver.[9] This effect is partly attributed to the reduced expression of the lipid transporter CD36.[9]
Insulin Resistance: GW4064 improves glucose homeostasis and prevents diet-induced hyperinsulinemia and hyperglycemia.[9] It achieves this by decreasing the transcript levels of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9]
Hyperlipidemia: In diabetic db/db mice, GW4064 has been shown to improve both hyperglycemia and hyperlipidemia.[5]
Inflammatory Bowel Disease (IBD) and Intestinal Barrier Function
FXR activation plays a crucial role in maintaining intestinal homeostasis and barrier integrity.
Barrier Protection: Studies have shown that GW4064 can protect against lipopolysaccharide (LPS)-induced intestinal barrier dysfunction.[12] It enhances the expression of tight-junction markers like claudin-1 and zonula occludens-1 (ZO-1).[12]
Anti-inflammatory Effects: GW4064 treatment decreases intestinal inflammation by modulating pathways involving αKlotho/βKlotho and fibroblast growth factors (FGFs).[12]
Oncology
The role of FXR in cancer is complex and context-dependent, with evidence suggesting both tumor-suppressive and, in some cases, pro-tumorigenic roles.
Colorectal Cancer (CRC): In CRC models, GW4064 has been shown to induce apoptosis, block the cell cycle, and mediate immunogenic cell death in vitro.[13] Interestingly, while it may not suppress tumor growth on its own in vivo, it can upregulate PD-L1 expression, suggesting a synergistic potential with anti-PD-L1 immunotherapies.[13][14] The combination of GW4064 and PD-L1 antibodies has demonstrated excellent anti-tumor effects in mouse models.[13]
Breast Cancer: GW4064 has been reported to reduce Leptin signaling pathway activation in breast cancer cells and inhibit tumor growth in mouse xenografts.[5]
Cervical Cancer: In cervical cancer cells, treatment with GW4064 has been shown to suppress NF-κB signaling, as well as inhibit proliferation and migration.[15]
Off-Target Activities
It is crucial for researchers to be aware that GW4064 is not perfectly specific. Studies have revealed that it can act as a modulator of multiple G protein-coupled receptors, particularly histamine receptors (H1, H2, and H4).[10] Furthermore, some of its effects, such as inducing apoptosis in certain cancer cell lines like MCF-7, may be FXR-independent.[10] These findings underscore the importance of using appropriate controls, such as FXR-knockout models, to validate that an observed effect is truly mediated by FXR.
Experimental Protocols
The following are example protocols that serve as a starting point for researchers. Specific concentrations and incubation times should be optimized for the cell line or animal model being used.
In Vitro FXR Activation Assay in Hepatoma Cells (e.g., HepG2)
This protocol outlines a general procedure to assess the effect of GW4064 on the expression of a known FXR target gene, SHP.
Cell Culture: Plate HepG2 cells in a 6-well plate and grow to 70-80% confluency in appropriate media.
Treatment: Prepare a 10 mM stock solution of GW4064 in DMSO. Dilute the stock solution in culture media to final concentrations (e.g., 0.1, 1, 10 µM). Replace the existing media with the GW4064-containing media. Include a vehicle control (DMSO only).
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for SHP and a housekeeping gene (e.g., GAPDH) for normalization.
Analysis: Calculate the fold change in SHP mRNA expression relative to the vehicle control.
Caption: Workflow for in vitro FXR activation assay.
In Vivo Study of Hepatic Steatosis in a Diet-Induced Obesity Mouse Model
This protocol describes a general approach to evaluate the efficacy of GW4064 in an animal model of non-alcoholic fatty liver disease.
Animal Model: Use male C57BL/6 mice. Acclimate the mice and then feed them a high-fat diet (HFD) for several weeks to induce obesity and hepatic steatosis.
Grouping: Divide mice into two groups: a control group receiving vehicle (e.g., DMSO in corn oil) and a treatment group receiving GW4064.
Dosing: Administer GW4064 intraperitoneally at a dose of 30-50 mg/kg, typically twice weekly, for a period of 4-6 weeks.[9][15]
Monitoring: Monitor body weight and food intake throughout the study.
Terminal Procedures: At the end of the treatment period, euthanize the mice. Collect blood for analysis of plasma lipids and glucose. Harvest the liver for weight measurement, histological analysis (H&E and Oil Red O staining), and gene expression analysis.
Analysis: Compare liver weight, lipid accumulation (from histology), and plasma parameters between the control and GW4064-treated groups.
Conclusion
GW4064 has proven to be an indispensable chemical probe for dissecting the complex biology of the Farnesoid X Receptor. Its utility in preclinical models of metabolic, inflammatory, and oncologic diseases has significantly advanced our understanding of FXR's therapeutic potential. While GW4064 itself is not a clinical drug candidate, the knowledge generated from its application continues to guide the development of new, safer, and more effective FXR modulators for the treatment of human diseases. Researchers using GW4064 should remain cognizant of its potential off-target effects and employ rigorous experimental designs to ensure the accurate interpretation of their findings.
References
Vertex AI Search. (n.d.). CAS 159631-28-4 N-Fmoc-N'-Boc-D-histidine 159631284.
Hongsi. (n.d.). Wholesale Tetrabutylammonium Iodide CAS 311-28-4 Exporter and Supplier.
MDPI. (n.d.). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice.
Taylor & Francis Online. (n.d.). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer.
BOC Sciences. (n.d.). Histidine: Definition, Structure, Benefits and Uses.
CAS Common Chemistry. (n.d.). Tetrabutylammonium iodide.
lookchem. (n.d.). Cas 116611-64-4,FMOC-HIS-OH.
Molecular Pharmacology. (n.d.). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors.
ACS Publications. (n.d.). Impact of Bile Acid Amidation on In Silico Farnesoid X Receptor Dynamics.
MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold.
American Physiological Society Journals. (n.d.). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection.
NIH National Center for Biotechnology Information. (n.d.). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance.
Introduction to N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS) Part 1: The Strategic Imperative In the landscape of modern peptide therapeutics, the incorporation of N-methylated amino acids is not mere...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Part 1: The Strategic Imperative
In the landscape of modern peptide therapeutics, the incorporation of N-methylated amino acids is not merely a structural curiosity; it is a critical engineering strategy. Native peptides often suffer from poor pharmacokinetic profiles—rapid proteolytic degradation and negligible membrane permeability.
By replacing the amide proton (
) with a methyl group ():
Proteolytic Stability: We eliminate the hydrogen bond donor required by many proteases (e.g., chymotrypsin), effectively "masking" the scissile bond.
Conformational Constraint: The N-methyl group introduces steric clashes that restrict the
and torsion angles, often locking the peptide into a bioactive conformation (e.g., -turns) and reducing the entropic penalty of binding.
Membrane Permeability: The removal of a hydrogen bond donor reduces the overall polarity and solvation energy, facilitating passive transport across lipid bilayers (the "Cyclosporine A effect").
However, this modification introduces significant synthetic hurdles.[1] The same steric bulk that protects the peptide in vivo obstructs the coupling reagents in vitro. This guide details the mechanistic barriers and the optimized protocols required to overcome them.
Part 2: The Steric Barrier & Chemical Challenges
The synthesis of N-methylated peptides presents two distinct challenges, often conflated but mechanistically different:
Coupling of an N-Methylated Amino Acid
Coupling an Fmoc-N-Me-AA-OH to a free amine on the resin is generally straightforward, though slightly slower than standard amino acids. The activation kinetics are comparable to bulky residues like Isoleucine or Valine.
Coupling onto an N-Methylated Terminus (The "Difficult Coupling")
This is the critical failure point. Once an N-methylated residue is at the N-terminus of the growing chain, the secondary amine is:
Sterically Hindered: The methyl group blocks the approach of the incoming activated amino acid.
Nucleophilically Attenuated: While secondary amines are generally more basic, the steric crowding in the resin matrix often reduces the effective nucleophilicity.
Standard carbodiimide chemistries (DIC/HOBt) frequently fail here, resulting in deletion sequences. We must utilize high-efficiency uronium/phosphonium reagents (HATU, PyBOP) or microwave energy to drive the reaction.
The Diketopiperazine (DKP) Trap
The most insidious side reaction occurs at the dipeptide stage.[2] Upon Fmoc deprotection of the second residue (if it or the first residue is N-methylated), the free amine can back-bite the C-terminal carbonyl (ester linkage to the resin).
Mechanism: Intramolecular aminolysis forms a stable six-membered diketopiperazine ring.
Result: The dipeptide cleaves itself off the resin, leading to a complete loss of the chain or drastically reduced yields.
Risk Factor: Highest on Wang resins (ester linkage) and when Proline or N-methyl amino acids are involved.
Part 3: Visualization of Mechanisms
The following diagrams illustrate the DKP formation pathway and the optimized coupling workflow.
Caption: Figure 1. The DKP formation leads to premature chain termination. The secondary amine attacks the resin ester linkage, releasing the cyclic dipeptide.
Caption: Figure 2. High-efficiency workflow utilizing HATU/HOAt and microwave energy to overcome steric hindrance at the N-methylated terminus.[3]
Part 4: Experimental Protocols
Protocol A: The "Difficult Coupling" (Coupling onto N-Me-AA)
Use this protocol when the resin-bound peptide has an N-methyl amino acid at the N-terminus.
Reagents:
Activator: HATU (0.5 M in DMF) or COMU (0.5 M in DMF).
Additive: HOAt (0.5 M in DMF) or Oxyma Pure (if using COMU). Note: HOAt is superior to HOBt for hindered couplings.
Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.
Amino Acid: Fmoc-AA-OH (0.2 M in DMF).
Procedure:
Swelling: Ensure the resin is fully swollen in DMF (or NMP for difficult sequences).[4]
Activation: Pre-activate the incoming amino acid. Mix Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) with DIEA (10 eq). Let stand for 30-60 seconds.
Expert Note: Do not pre-activate for >2 minutes to avoid racemization or guanidinium formation.
Reaction: Add the activated mixture to the resin.
Microwave Step: Irradiate at 75°C for 10 minutes (25-30W).
For Cysteine/Histidine: Limit temperature to 50°C to prevent racemization.
Double Coupling: Drain and repeat steps 2-4. This is mandatory for coupling onto N-methyl residues.
Monitoring: Perform the Chloranil Test (see below).
Use this when deprotecting the second amino acid if Proline or N-methyl AA is involved.
Strategy:
Standard 20% Piperidine is too slow and allows time for DKP formation. We use a "hit-and-run" strategy with a stronger base or shorter times.
Reagents:
Deprotection Cocktail: 0.1 M HOBt in 20% Piperidine/DMF.
Why HOBt? It suppresses aspartimide formation and can mitigate racemization, but here it slightly acidifies the medium to slow DKP ring closure while allowing deprotection.
Alternative: 5% Piperazine / 2% DBU in DMF (Faster deprotection, less time for DKP).
Procedure:
Short Cycles: Treat resin with deprotection cocktail for 30 seconds . Drain immediately.
Repeat: Treat for 3 minutes . Drain immediately.
Wash: Aggressively wash with DMF (5x) and DCM (5x) to remove all base immediately.
Couple Immediately: Do not let the resin sit in the deprotected state. Add the next activated amino acid immediately.
Part 5: Data & Monitoring
Monitoring Coupling Efficiency
The standard Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (remains yellow) for N-methylated residues. You must use the Chloranil Test .
Test Type
Target Functional Group
Positive Result (Incomplete Coupling)
Negative Result (Complete Coupling)
Kaiser (Ninhydrin)
Primary Amines ()
Blue/Purple Beads
Yellow Beads
Chloranil
Secondary Amines ()
Blue/Green Beads
Colorless/Yellowish Beads
Chloranil Test Protocol:
Transfer a few resin beads to a small glass tube.
Add 2 drops of 2% Acetaldehyde in DMF.
Add 2 drops of 2% p-Chloranil in DMF.
Wait 5 minutes at room temperature.
Interpretation: Dark blue/green beads indicate free secondary amines (coupling failed).
Coupling Reagent Comparison Data
Comparative yields for coupling Fmoc-Ala-OH onto H-N(Me)Phe-Resin (Model System).
Coupling Reagent
Conditions
Yield (1st Coupling)
Yield (Double Coupling)
Racemization Risk
HBTU / HOBt
RT, 60 min
< 40%
~ 60%
Low
DIC / HOAt
RT, 120 min
~ 65%
~ 80%
Very Low
HATU / HOAt
RT, 60 min
~ 85%
> 95%
Low-Medium
COMU / Oxyma
75°C (MW), 10 min
> 98%
> 99%
Low
Data synthesized from comparative studies (See References).
References
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. [Link]
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[3] Organic Process Research & Development. [Link]
Giraud, M., et al. (1999). Diketopiperazine formation during solid phase peptide synthesis: a kinetic study. Journal of Peptide Science. [Link]
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. [Link]
Fmoc-N-Me-D-His(Boc)-OH molecular weight and formula
Advanced Characterization & Synthetic Protocols for Peptide Engineering Executive Summary Fmoc-N-Me-D-His(Boc)-OH is a highly specialized, orthogonally protected amino acid derivative used in the synthesis of peptidomime...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Characterization & Synthetic Protocols for Peptide Engineering
Executive Summary
Fmoc-N-Me-D-His(Boc)-OH is a highly specialized, orthogonally protected amino acid derivative used in the synthesis of peptidomimetics and protease-resistant therapeutic peptides. By combining N-methylation (which reduces hydrogen bonding potential and aggregation) with D-chirality (which evades endogenous proteases), this building block is critical for developing macrocyclic peptides and drugs with enhanced pharmacokinetic profiles.
This guide provides the definitive physicochemical data, structural analysis, and optimized solid-phase peptide synthesis (SPPS) protocols for this compound.
Physicochemical Profile
The following data has been verified against high-purity commercial standards (Sigma-Aldrich, BenchChem).
Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard
≥ 98.0% (HPLC)
Structural Architecture & Function
The molecule features a "dual-lock" stability mechanism and orthogonal protection suitable for Fmoc/tBu SPPS strategies.
Structural Decomposition
Fmoc (N-terminus): Base-labile protection removed by piperidine.
N-Methyl Group: Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor, disrupting secondary structures (like alpha-helices) and improving membrane permeability.
D-Histidine Core: The non-natural enantiomer confers resistance to enzymatic degradation.
Boc (Side-chain): Acid-labile protection on the imidazole ring (likely N
or N position depending on synthesis, typically N for stability), removed during final cleavage with TFA.
Visualization of Protection Scheme
The following diagram illustrates the orthogonal protection logic required for successful synthesis.
Figure 1: Orthogonal protection strategy and functional impact of Fmoc-N-Me-D-His(Boc)-OH moieties.
Coupling N-methylated amino acids is significantly more difficult than standard amino acids due to steric hindrance at the secondary amine.[1] The methyl group blocks the approach of the incoming activated ester.
Critical Challenges
Steric Hindrance: The N-methyl group creates a bulky environment, slowing down acylation rates by orders of magnitude.
Racemization: Histidine is prone to racemization during activation. While the D-configuration is desired, uncontrolled epimerization can lead to mixed isomers.
Incomplete Coupling: Standard HBTU/HCTU protocols often fail, leading to deletion sequences.
Optimized Coupling Workflow
Reagent Choice: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The aza-analogues accelerate the reaction and suppress racemization better than HBTU/HOBt.
Protocol:
Resin Preparation: Swell resin in DMF (30 min).
Activation (Pre-activation is risky for His, activate in situ):
Amino Acid: 4.0 equivalents relative to resin loading.[1]
Temperature: Room temperature is usually sufficient; mild heating (40°C) can drive difficult couplings but increases racemization risk for Histidine.
Monitoring:
Chloranil Test: Use the Chloranil test for secondary amines (N-Me). The standard Kaiser test (Ninhydrin) is not effective for detecting free secondary amines (it yields a reddish-brown color rather than blue, which is hard to interpret).
Double Coupling: If the Chloranil test is positive (blue particles), repeat the coupling step.
Coupling Onto the N-Me Group
The most difficult step is not coupling the N-Me-D-His itself, but coupling the next amino acid onto the N-Me-D-His residue already on the resin.
Solution: Use highly reactive acyl halides (e.g., Fmoc-Amino Acid Chlorides) or HATU with double coupling and extended times.
Experimental Workflow Diagram
The following flowchart details the decision logic for incorporating Fmoc-N-Me-D-His(Boc)-OH into a peptide sequence.
Storage: Store at 2–8°C (refrigerated) or -20°C for long term. Keep desicated.
Stability: The Fmoc group is sensitive to secondary amines (auto-degradation) if left in solution with bases for too long. Prepare solutions immediately before use.
Hygroscopic Nature: Allow the bottle to warm to room temperature before opening to prevent water condensation, which hydrolyzes active esters.
References
Sigma-Aldrich. Fmoc-N-Me-D-His(Boc)-OH Product Specification (Product No. AABH9BD9333A).[1] CAS: 2044710-02-1.[2] Link
A Technical Guide to the Spectral Analysis of Fmoc-N-Me-D-His(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The Strategic Importance of Fmoc-N-Me-D-His(Boc)-OH in Peptide Chemistry The incorporation of N-methylated amino...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Strategic Importance of Fmoc-N-Me-D-His(Boc)-OH in Peptide Chemistry
The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation confers several advantages, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to fine-tune receptor binding affinity and selectivity.
Histidine, with its unique imidazole side chain, plays a crucial role in the biological activity of many peptides. However, its synthesis presents challenges, notably the risk of racemization during coupling reactions. This epimerization is driven by the basicity of the imidazole ring's N-π, which can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity[1][2].
The use of protecting groups is therefore essential. In Fmoc-N-Me-D-His(Boc)-OH, we have a trifecta of functionalities designed for strategic peptide synthesis:
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the N-terminal amine. It is base-labile, allowing for deprotection under mild conditions that do not affect acid-labile side-chain protecting groups[1].
Boc (tert-butoxycarbonyl) Group: Protects the imidazole side chain of histidine. The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the imidazole nitrogen, significantly suppressing racemization during synthesis[1].
N-α-methylation: Provides the desired modification for enhanced drug-like properties.
D-configuration: The use of D-amino acids is another strategy to increase proteolytic stability and can lead to novel pharmacological profiles.
This specific combination of protecting groups and modifications makes Fmoc-N-Me-D-His(Boc)-OH a valuable reagent for the synthesis of complex, sterically hindered, and biologically robust peptides.
Physicochemical Properties
A summary of the key physicochemical properties for Fmoc-N-Me-D-His(Boc)-OH is presented below.
Property
Value
Source(s)
CAS Number
2044710-02-1
Molecular Formula
C₂₇H₂₉N₃O₆
Molecular Weight
491.54 g/mol
Appearance
White to off-white solid
Typical for protected amino acids
Solubility
Soluble in DMF, DMSO, NMP, and other polar aprotic solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below, we provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for Fmoc-N-Me-D-His(Boc)-OH. These predictions are based on known chemical shifts of the individual protecting groups and the histidine core, supplemented with data from N-methylated analogs.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR data for protected amino acids.
Sample Preparation:
Accurately weigh 5-10 mg of Fmoc-N-Me-D-His(Boc)-OH.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
¹H NMR:
Pulse sequence: Standard single-pulse experiment.
Spectral width: ~16 ppm.
Acquisition time: 2-3 seconds.
Relaxation delay: 1-2 seconds.
Number of scans: 16-64, depending on concentration.
Number of scans: 1024-4096 or more, as ¹³C has a low natural abundance.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of Fmoc-N-Me-D-His(Boc)-OH in CDCl₃ at 400 MHz is detailed below.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.5-12.0
br s
1H
COOH
The carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.
~7.8-7.9
d
2H
Fmoc-H
Aromatic protons of the fluorenyl group.
~7.6-7.7
d
2H
Fmoc-H
Aromatic protons of the fluorenyl group.
~7.5-7.6
s
1H
Imidazole-H
Imidazole ring proton.
~7.3-7.4
t
2H
Fmoc-H
Aromatic protons of the fluorenyl group.
~7.2-7.3
t
2H
Fmoc-H
Aromatic protons of the fluorenyl group.
~6.8-6.9
s
1H
Imidazole-H
Imidazole ring proton.
~4.6-4.8
m
1H
α-CH
The alpha-proton of the histidine backbone.
~4.2-4.5
m
3H
Fmoc-CH, CH₂
Methylene and methine protons of the Fmoc group.
~3.0-3.3
m
2H
β-CH₂
Beta-protons of the histidine side chain.
~2.8-3.0
s
3H
N-CH₃
The N-methyl group is expected to be a singlet in this region, based on data from other Fmoc-N-methylated amino acids[3].
~1.6
s
9H
Boc-(CH₃)₃
The nine equivalent protons of the tert-butyl group of the Boc protecting group.
Diagram: Molecular Structure of Fmoc-N-Me-D-His(Boc)-OH
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. Adducts with sodium, [M+Na]⁺, and potassium, [M+K]⁺, are also commonly observed.
Predicted Molecular Ions:
Ion
Calculated m/z
[M+H]⁺
492.21
[M+Na]⁺
514.19
[M+K]⁺
530.17
Tandem Mass Spectrometry (MS/MS) and Fragmentation:
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can obtain structural information from the resulting fragment ions. The fragmentation of Fmoc-protected amino acids is well-characterized. Key fragmentation pathways include:
Loss of the Fmoc group: A characteristic fragmentation pathway involves the cleavage of the Fmoc group, often as dibenzofulvene (166 Da) or via a McLafferty-type rearrangement.[1]
Loss of the Boc group: The Boc group is readily lost as isobutylene (56 Da) or tert-butanol (74 Da).
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus.
Side-chain fragmentation: The histidine imidazole ring can also undergo fragmentation.
Predicted Key Fragments in MS/MS of [M+H]⁺:
Fragment Ion (m/z)
Loss
Identity
436.23
-C₄H₈ (-56 Da)
Loss of isobutylene from Boc
392.22
-Boc (-100 Da)
Loss of the Boc group
314.13
-Fmoc (-178 Da)
Loss of the Fmoc group as dibenzofulvene
270.12
-Fmoc, -CO₂
Loss of Fmoc and CO₂
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectral data for Fmoc-N-Me-D-His(Boc)-OH. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectra, researchers can more confidently verify the identity and purity of this important synthetic building block. The protocols and interpretations provided herein are designed to serve as a practical resource for scientists engaged in peptide synthesis and drug development, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
PubChem. (n.d.). Fmoc-N-Me-His(Boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
Barberis, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1749.
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-18.
Application Note: Solubility & Handling of Fmoc-N-Me-D-His(Boc)-OH in SPPS
The following Application Note and Protocol guide addresses the specific solubility and handling requirements for Fmoc-N-Me-D-His(Boc)-OH . Executive Summary Fmoc-N-Me-D-His(Boc)-OH represents a specialized class of amin...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide addresses the specific solubility and handling requirements for Fmoc-N-Me-D-His(Boc)-OH .
Executive Summary
Fmoc-N-Me-D-His(Boc)-OH represents a specialized class of amino acid building blocks used to introduce conformational constraints and proteolytic stability into peptide therapeutics. While N-methylation generally disrupts intermolecular hydrogen bonding—potentially enhancing solubility compared to non-methylated analogs—the combination of the bulky Fmoc group, the N-methyl modification, and the Boc-protected imidazole creates a unique physicochemical profile.
This guide provides a validated protocol for solubilizing this derivative in DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone), emphasizing the critical balance between solubility limits and Fmoc-group stability.
Physicochemical Profile & Solubility Mechanics
Structural Determinants of Solubility
N-Methylation: Unlike standard Fmoc-amino acids, the N-methyl group removes the amide proton (
), significantly reducing the molecule's ability to form intermolecular hydrogen bonds (aggregates). This typically renders Fmoc-N-Me-AAs more soluble in organic solvents than their protonated counterparts.
Side Chain Protection (Boc): The tert-butyloxycarbonyl (Boc) group on the histidine imidazole (
) is lipophilic and masks the polarity of the side chain. This contrasts with Trityl (Trt) protection, which is bulkier but can suffer from steric clashing in N-methylated sequences.
Chirality (D-Isomer): While the D-configuration does not directly alter solubility per se, D-amino acids are often used in "difficult" sequences prone to aggregation; ensuring complete dissolution is critical to prevent deletion sequences.
Introduction: The Therapeutic Promise of N-Methylated Peptides and the Synthetic Challenge N-methylated peptides represent a significant advancement in drug development, offering enhanced pharmacokinetic properties compa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of N-Methylated Peptides and the Synthetic Challenge
N-methylated peptides represent a significant advancement in drug development, offering enhanced pharmacokinetic properties compared to their non-methylated counterparts. The introduction of a methyl group to the amide backbone can profoundly increase a peptide's resistance to proteolytic degradation, improve its membrane permeability, and enhance its conformational stability. These attributes translate to better oral bioavailability and longer in vivo half-lives, making N-methylated peptides highly attractive candidates for novel therapeutics. However, the synthesis of these modified peptides presents considerable challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and lower yields in traditional solid-phase peptide synthesis (SPPS).
This comprehensive guide provides detailed application notes and protocols for the efficient automated synthesis of N-methylated peptides. We will delve into the intricacies of coupling sterically hindered N-methylated amino acids, explore strategies for on-resin N-methylation, and offer robust protocols optimized for modern automated peptide synthesizers. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the therapeutic potential of N-methylated peptides.
Core Principles of Automated N-Methylated Peptide Synthesis
Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, offering high efficiency and reproducibility.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[3][4] Each cycle of amino acid addition consists of two primary steps: the removal of the temporary Nα-protecting group (typically Fmoc) and the coupling of the next amino acid in the sequence.[4][5]
The primary obstacle in the synthesis of N-methylated peptides is the reduced nucleophilicity of the secondary amine of the N-methylated residue, which significantly slows down the coupling reaction. To overcome this, specialized reagents and optimized protocols are necessary to drive the reaction to completion.
Strategic Approaches to Incorporating N-Methylated Amino Acids
There are two primary strategies for incorporating N-methylated amino acids into a peptide sequence using an automated synthesizer:
Use of Pre-synthesized Fmoc-N-methyl-amino acids: This is the most straightforward approach, where commercially available or custom-synthesized N-methylated amino acid building blocks are used directly in the automated synthesis protocol. While convenient, this method can be costly, and the availability of diverse N-methylated amino acids may be limited.[6]
On-resin N-methylation: This method involves the methylation of the amide nitrogen after the amino acid has been incorporated into the peptide chain on the solid support. This is a cost-effective alternative that allows for the site-specific introduction of N-methylation using standard amino acid building blocks.[6]
The choice between these strategies will depend on factors such as the scale of the synthesis, the desired sequence, and the availability of specific N-methylated amino acids.
Key Reagents and Methodologies for Efficient Coupling
The success of synthesizing N-methylated peptides hinges on the selection of appropriate coupling reagents and reaction conditions. Standard coupling reagents are often insufficient to achieve high coupling efficiencies with sterically hindered N-methylated amino acids.
High-Efficiency Coupling Reagents
Several classes of coupling reagents have demonstrated superior performance in mediating the formation of peptide bonds involving N-methylated residues. These include uronium/aminium salts and phosphonium salts, which generate highly reactive activated esters.
Coupling Reagent
Class
Key Advantages
HATU
Aminium Salt
High reactivity, effective for sterically hindered couplings.[7][8][9]
HCTU
Aminium Salt
Similar reactivity to HATU but often more cost-effective.[9]
PyAOP
Phosphonium Salt
Excellent for hindered couplings and reduces the risk of guanidinylation side reactions.[10]
PyBOP
Phosphonium Salt
A well-established reagent for difficult couplings.
COMU
Uronium Salt
High coupling efficiency and improved safety profile compared to benzotriazole-based reagents.[7]
Table 1: Comparison of High-Efficiency Coupling Reagents for N-Methylated Amino Acid Incorporation.
The Role of Microwave and Elevated Temperatures
Modern automated peptide synthesizers often incorporate microwave irradiation or conventional heating to accelerate chemical reactions. For the synthesis of N-methylated peptides, the use of elevated temperatures is highly beneficial for overcoming the high activation energy of the coupling step, leading to significantly improved yields and reduced reaction times.
Detailed Protocols for Automated Synthesis
The following protocols are designed for use with automated microwave-assisted peptide synthesizers and can be adapted for other automated platforms.
Protocol 1: Automated Coupling of Fmoc-N-methyl-amino acids
This protocol outlines the key steps for incorporating a pre-synthesized Fmoc-N-methyl-amino acid into a growing peptide chain.
Workflow for Automated Coupling of Fmoc-N-methyl-amino acids
Caption: Automated coupling cycle for Fmoc-N-methyl-amino acids.
Step-by-Step Methodology:
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.
Fmoc Deprotection: Perform Fmoc deprotection using a solution of 20% piperidine in DMF. A typical protocol involves two treatments: a 3-minute treatment followed by a 10-12 minute treatment.[5]
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Coupling:
Prepare a solution of the Fmoc-N-methyl-amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
Deliver the coupling solution to the reaction vessel.
Apply microwave irradiation or conventional heating (60-90°C) for an extended coupling time (e.g., 30-60 minutes). For particularly difficult couplings, a double coupling (repeating the coupling step) is recommended.[11]
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Monitoring: It is advisable to perform a test cleavage on a small amount of resin to verify the success of the coupling via mass spectrometry.
Protocol 2: Automated On-Resin N-Methylation
This protocol provides a method for the N-methylation of a specific amino acid residue after its incorporation into the peptide chain.
o-NBS Protection: After Fmoc deprotection of the target amino acid, treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-methyl-2-pyrrolidone (NMP) to protect the primary amine.
Washing: Wash the resin thoroughly with NMP.
Methylation: Treat the resin with a solution containing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a methylating agent (e.g., dimethyl sulfate or methyl iodide) in NMP.[6]
Washing: Wash the resin with NMP.
o-NBS Deprotection: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in NMP.
Washing: Wash the resin with NMP.
Fmoc Re-protection: Re-protect the newly formed secondary amine with an Fmoc group using Fmoc-OSu and DIEA in dichloromethane (DCM).
Washing: Wash the resin with DCM and NMP.
Continuation of Synthesis: The peptide is now ready for the coupling of the next amino acid.
Troubleshooting Common Issues in Automated N-Methylated Peptide Synthesis
Problem
Probable Cause(s)
Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences
- Insufficient activation of the N-methylated amino acid.- Steric hindrance preventing complete reaction.- Aggregation of the growing peptide chain.
- Use a high-efficiency coupling reagent (e.g., HATU, HCTU, PyAOP).- Increase the coupling time and/or temperature.- Perform a double coupling.[11]- Use a more polar solvent like NMP to disrupt aggregation.
Racemization
- Prolonged activation times, especially with certain amino acids.- Use of strong bases.
- Minimize the pre-activation time of the amino acid.- Use a weaker base or a base with more steric hindrance (e.g., collidine instead of DIPEA).
Diketopiperazine Formation
- Occurs at the dipeptide stage, especially with proline or glycine at the C-terminus.
- Couple the third amino acid as quickly as possible after the deprotection of the second residue.- Use pre-formed dipeptide building blocks.
Fragmentation during Cleavage
- Acid-catalyzed cleavage of the peptide backbone, particularly between consecutive N-methylated residues.
- Optimize the cleavage cocktail and minimize the cleavage time.- Use a milder cleavage cocktail if possible.
Table 2: Troubleshooting Guide for Automated N-Methylated Peptide Synthesis.
Conclusion: Paving the Way for Advanced Peptide Therapeutics
The automated synthesis of N-methylated peptides, while challenging, is a critical enabling technology for the development of next-generation peptide therapeutics. By employing optimized protocols, high-efficiency coupling reagents, and advanced synthesizer functionalities such as microwave heating, researchers can overcome the synthetic hurdles associated with these modified peptides. The methods and protocols outlined in this guide provide a robust framework for the successful and efficient production of N-methylated peptides, paving the way for the discovery and development of novel drugs with improved therapeutic profiles.
References
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved from [Link]
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]
Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022). Frontiers in Chemistry. Retrieved from [Link]
Automated Flow Synthesis of Peptide–PNA Conjugates. (2022). ACS Central Science. Retrieved from [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved from [Link]
How Is Solid-Phase Peptide Synthesis Automated? (2024). Chemistry For Everyone. Retrieved from [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. (2024). ResearchGate. Retrieved from [Link]
Automated Peptide Synthesizers and Organic Synthesizers. (n.d.). Aapptec. Retrieved from [Link]
Using double coupling to improve your peptide synthesis. (2023). Biotage. Retrieved from [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development. Retrieved from [Link]
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]
Getting Started with Automated Peptide Synthesis Guide. (2024). PurePep Blog. Retrieved from [Link]
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing. Retrieved from [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. Retrieved from [Link]
HCTU and TCTU. New coupling reagents: Development and industrial aspects. (n.d.). ResearchGate. Retrieved from [Link]
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. Retrieved from [Link]
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. (2023). Journal of the American Chemical Society. Retrieved from [Link]
Boc side chain removal from histidine in solid-phase synthesis
Application Note: High-Fidelity Removal of Boc Side-Chain Protection from Histidine in Fmoc-SPPS Abstract The use of Fmoc-His(Boc)-OH has emerged as a superior alternative to the traditional Fmoc-His(Trt)-OH for minimizi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Removal of Boc Side-Chain Protection from Histidine in Fmoc-SPPS
Abstract
The use of Fmoc-His(Boc)-OH has emerged as a superior alternative to the traditional Fmoc-His(Trt)-OH for minimizing racemization during solid-phase peptide synthesis (SPPS), particularly in sequences requiring elevated coupling temperatures or prolonged reaction times.[1][2] However, the successful deployment of this strategy hinges on the quantitative removal of the tert-butyloxycarbonyl (Boc) side-chain protection during global cleavage. This Application Note details the mechanistic rationale for selecting His(Boc), the acidolytic cleavage pathways, and a validated protocol for its removal using high-efficiency scavenger cocktails to prevent tert-butylation of sensitive residues.
Introduction: The Histidine Challenge
Histidine is widely regarded as the most problematic residue in SPPS due to the unique properties of its imidazole side chain. The imidazole ring contains two nitrogen atoms (
and ). In its unprotected or -protected form (e.g., Trt), the basic nitrogen can act as an intramolecular base, abstracting the proton from the C position of the activated amino acid. This leads to the formation of an achiral enolate intermediate and subsequent racemization (D-His formation).
The Boc Advantage:
Unlike the Trityl (Trt) group, which predominantly protects the
position, the Boc group on the imidazole ring (often equilibrating but effectively blocking the position) exerts a strong electron-withdrawing effect. This significantly reduces the basicity of the ring, suppressing the proton abstraction mechanism and maintaining chiral integrity.
The Removal Challenge:
While His(Boc) solves the coupling problem, it introduces a cleavage challenge. The Boc group is acid-labile and is removed during the final Trifluoroacetic Acid (TFA) cleavage.[3] This reaction releases reactive tert-butyl cations (
), which are potent electrophiles. Without adequate scavenging, these cations will irreversibly alkylate nucleophilic side chains—including the now-free imidazole ring of Histidine itself—resulting in difficult-to-purify "Boc-transferred" impurities.
Mechanism of Action
The removal of the Boc group from the Histidine side chain follows an acid-catalyzed E1 elimination mechanism.
Protonation: The carbonyl oxygen of the Boc urethane is protonated by TFA.
Fragmentation: The C-O bond cleaves, releasing the histidine side chain as a carbamic acid (which spontaneously decarboxylates) and generating a tert-butyl carbocation.
Scavenging: The
cation must be immediately intercepted by a scavenger (e.g., Thioanisole, EDT, or Silane) to prevent it from attacking the peptide (Re-alkylation).
Visualization: Acidolytic Cleavage Pathway
Figure 1: Mechanism of acidolytic Boc removal and the critical role of scavengers in preventing re-alkylation.
Comparative Data: His(Boc) vs. His(Trt)
The following data highlights why a researcher would choose His(Boc) despite the need for careful removal protocols.
Feature
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Primary Protection Site
(Tau)
/ (Equilibrating)
Racemization Risk
High (especially at >50°C)
Low (Stable up to 90°C)
Removal Condition
1-5% TFA (Mild Acid)
90%+ TFA (Strong Acid)
Scavenger Requirement
Low (Trityl cation is stable)
High (t-Butyl cation is reactive)
Recommended Use
Standard Room Temp Synthesis
Microwave Synthesis, Long Couplings
Protocol: Global Deprotection and Boc Removal
This protocol ensures the quantitative removal of the Boc group while protecting the peptide from alkylation.
Reagents Required:
Trifluoroacetic acid (TFA), HPLC Grade
Triisopropylsilane (TIS)
Water (Type 1)
Critical Scavenger: 1,2-Ethanedithiol (EDT) or 2,2'-(Ethylenedioxy)diethanethiol (DODT)
Diethyl Ether (cold)
Step-by-Step Workflow
Resin Preparation:
Wash the peptide-resin (after final Fmoc removal) with DCM (
mL) to remove all traces of DMF/NMP.
Dry the resin under nitrogen flow or vacuum for 20 minutes. Note: Residual basic solvents (DMF) can neutralize TFA and impede cleavage.
Use:Mandatory for peptides containing His(Boc) alongside Cys, Met, or Trp to trap
ions.
Incubation:
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
Stir gently or oscillate for 2.5 to 3 hours at room temperature.
Note: His(Boc) requires slightly longer than standard cleavages (usually 2h) to ensure complete removal of the carbamate, especially in sterically hindered sequences.
Precipitation:
Filter the resin and collect the filtrate in a 50 mL centrifuge tube.
Evaporate TFA under a stream of nitrogen until the volume is reduced to ~2-3 mL.
Add ice-cold Diethyl Ether (40 mL) to precipitate the peptide.
Centrifuge (3000 rpm, 5 min) and decant the supernatant.
Repeat the ether wash 2 more times to remove scavengers and Boc by-products.
Visualization: Cleavage Workflow
Figure 2: Operational workflow for the global deprotection of His(Boc) peptides.
Cause: The Boc group is generally very labile. If +100 Da is observed, it is likely not un-cleaved Boc, but rather a re-attached t-butyl group on the imidazole ring.
Solution: This is irreversible. Prevention is key.[2] Increase the volume of scavenger (EDT/Thioanisole) in the next synthesis. Do not reduce the TFA concentration below 90%.
Issue: Racemization despite His(Boc)
Cause: Pre-activation of His(Boc) for too long in the presence of base (DIPEA) before hitting the resin.
Solution: Use "in-situ" activation.[5] Add the coupling reagents (DIC/Oxyma) directly to the resin-amino acid mixture rather than pre-activating in a separate vial.
References
Merzouk, A., et al. (2006). Fmoc-His(Boc)-OH: A superior histidine derivative for solid-phase peptide synthesis.Tetrahedron Letters , 47(37), 6549-6552.
Application Note: AN-SPPS-092 Abstract The incorporation of Fmoc-N-Me-D-His(Boc)-OH into peptide sequences presents a dual synthetic challenge: the steric hindrance of the -methyl group and the racemization propensity of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SPPS-092
Abstract
The incorporation of Fmoc-N-Me-D-His(Boc)-OH into peptide sequences presents a dual synthetic challenge: the steric hindrance of the
-methyl group and the racemization propensity of the histidine imidazole ring. This application note details a manual Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome the "difficult coupling" barrier associated with secondary amines while preserving stereochemical integrity. We utilize a split-strategy approach: DIC/Oxyma for the installation of the histidine derivative to minimize racemization, and HATU/HOAt for the high-energy coupling of the subsequent amino acid onto the sterically hindered -methyl amine.
Part 1: Strategic Analysis & Mechanism
The Steric & Stereochemical Paradox
Synthesizing peptides with Fmoc-N-Me-D-His(Boc)-OH requires navigating two opposing chemical forces:
The "Coupling Of" Challenge (Racemization): Histidine is prone to racemization during activation via the abstraction of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-proton by the imidazole nitrogen (-nitrogen). While the Boc group on the side chain (-Boc) suppresses this better than Trityl (Trt) protection due to its electron-withdrawing nature, the risk remains. Therefore, highly basic coupling conditions (e.g., high equivalents of DIEA) should be avoided during this step.
The "Coupling Onto" Challenge (Sterics): Once the N-Me-D-His is deprotected, the resulting resin-bound amine is a secondary amine . The methyl group acts as a steric shield, drastically reducing the nucleophilicity of the amine. Standard coupling reagents (HBTU/HCTU) often fail here, leading to deletion sequences. This step requires highly reactive species (7-azabenzotriazolyl esters).
Visualizing the Steric Barrier
The following diagram illustrates the steric clash that necessitates specific high-energy coupling reagents.
Figure 1: Steric hindrance caused by the N-methyl group prevents standard activated esters from approaching the nucleophilic amine effectively.
Part 2: Materials & Reagents[2][3][4][5][6][7][8]
Critical Reagents
Reagent
Role
Justification
Fmoc-N-Me-D-His(Boc)-OH
Target AA
-Boc protection prevents side-chain acylation and reduces racemization.
DIC (Diisopropylcarbodiimide)
Activator
Used for coupling the His. Neutral pH activation minimizes racemization.
Oxyma Pure
Additive
Superior to HOBt for racemization suppression; safer than HOAt for routine steps.
HATU
Coupling Agent
Gold standard for coupling onto the secondary amine (N-Me).
HOAt
Additive
Added to HATU reactions to further accelerate coupling to hindered amines.
Chloranil & Acetaldehyde
Monitoring
Mandatory. Kaiser test does not detect secondary amines.
Part 3: Step-by-Step Manual Protocol
Phase 1: Resin Preparation
Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin depending on C-terminal requirement (Acid vs. Amide). 2-CTC is preferred for minimizing racemization of the first residue if His is C-terminal.
Swelling: Swell resin in DCM for 30 mins, then wash with DMF (
min).
Phase 2: Coupling Fmoc-N-Me-D-His(Boc)-OH
Objective: Install the target AA with minimal racemization.
Dissolution: Dissolve 3.0 eq of Fmoc-N-Me-D-His(Boc)-OH and 3.0 eq of Oxyma Pure in minimal DMF.
Activation: Add 3.0 eq of DIC . Allow to pre-activate for 2 minutes.
Note: Do NOT use DIEA/DIPEA here. Base promotes racemization.
Coupling: Add mixture to the resin. Agitate at Room Temperature (RT) for 2 hours .
Monitoring: Perform standard Kaiser test (should be negative/colorless).
Capping (Recommended): Add acetic anhydride/pyridine (1:9) in DMF for 10 mins to cap unreacted sites.
Repeat the coupling step with fresh reagents for another 2 hours.
Monitoring: Perform Chloranil Test .
Success: Beads are Colorless/Yellowish .
Incomplete: Beads remain Blue/Green. Proceed to "Troubleshooting" if blue.
Phase 5: Final Cleavage
Wash: DCM (
min). Dry resin under nitrogen.
Cocktail: TFA/TIPS/Water (95:2.5:2.5).
Note: The N-Me-D-His side chain Boc group is removed here, yielding free Histidine.
Time: Agitate for 2-3 hours.
Precipitation: Cold diethyl ether.
Part 4: Workflow Visualization
Figure 2: Decision tree for the manual synthesis cycle, highlighting specific monitoring checkpoints.
Part 5: Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Chloranil test stays Blue after Phase 4
Incomplete coupling due to sterics.
1. Perform a third coupling using PyAOP (Phosphonium salt) instead of HATU. 2. Use BTC (Bis-trichloromethyl carbonate) to generate the acid chloride in situ (Advanced users only).
Low Yield / Deletion of His
Incomplete coupling of the His unit.
Switch activation to HATU/Collidine . Collidine is a weaker base than DIEA and may reduce racemization while boosting yield compared to DIC.
Racemization Detected (LC-MS)
Base-catalyzed epimerization.
Ensure DIC/Oxyma was used for Phase 2. Reduce coupling time. Ensure temperature did not exceed 25°C during His coupling.
References
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.[7] Link
Coste, J., et al. (1990). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Tetrahedron Letters. Link
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[7] Link
Vojkovsky, T. (1995). Detection of secondary amines on solid phase (Chloranil Test).[8] Peptide Research.[7] Link
BenchChem. (2025). Application Notes for Coupling N-Methylated Amino Acids.Link
Application Note: High-Efficiency Microwave-Assisted Coupling of Fmoc-N-Me-D-His(Boc)-OH
Introduction: Navigating a Trifecta of Synthetic Challenges The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell perme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating a Trifecta of Synthetic Challenges
The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] However, these modifications present significant hurdles in solid-phase peptide synthesis (SPPS). The N-methyl group introduces considerable steric hindrance, which dramatically slows the kinetics of amide bond formation.[1][2]
Fmoc-N-Me-D-His(Boc)-OH represents a particularly formidable building block, embodying a trifecta of synthetic challenges:
Steric Hindrance: The N-methyl group impedes the approach of the activated carboxyl group to the resin-bound amine.
Racemization Propensity: Histidine residues are notoriously susceptible to racemization during the activation step.[3][4][5] This is an intramolecular side reaction where the lone pair of electrons on the imidazole Nπ can deprotonate the alpha-carbon, leading to a loss of stereochemical integrity.[4]
Side Chain Reactivity: The imidazole side chain requires robust protection (in this case, with a tert-butyloxycarbonyl, Boc, group) to prevent side reactions.
Conventional room temperature SPPS often results in low coupling yields and significant epimerization when incorporating such residues, necessitating multiple couplings and extended reaction times. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) offers a compelling solution, leveraging rapid and efficient energy transfer to overcome these kinetic barriers.[6][7][8][9] This application note provides a detailed, field-proven protocol for the efficient and low-racemization coupling of Fmoc-N-Me-D-His(Boc)-OH using microwave irradiation, explaining the causal logic behind each step to ensure trustworthy and reproducible outcomes.
The Rationale for Microwave Irradiation
Microwave energy directly and uniformly heats the reaction solvent and polar molecules through dipolar rotation and ionic conduction.[8][10][11] This is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.[9] In the context of sterically hindered couplings, this rapid heating provides several key advantages:
Accelerated Reaction Rates: Microwave irradiation significantly increases the rate of amide bond formation, allowing difficult couplings to reach completion in minutes instead of hours.[6][9]
Reduced Aggregation: By supplying energy, microwaves help disrupt the intermolecular hydrogen bonding that leads to peptide chain aggregation on the resin, a common cause of incomplete reactions.[3][7]
Minimized Side Reactions: While higher temperatures can potentially accelerate side reactions, the drastically shortened reaction times under microwave conditions often lead to a net decrease in undesirable byproducts like racemization.[6][10] The key is to apply a controlled amount of energy for a short duration, achieving the activation energy for coupling without prolonged exposure to conditions that favor epimerization.
Experimental Protocol: A Self-Validating System
This protocol is designed for use with automated microwave peptide synthesizers. All steps should be performed in a well-ventilated fume hood.
Caption: Workflow for microwave-assisted coupling of Fmoc-N-Me-D-His(Boc)-OH.
Step-by-Step Methodology
This procedure assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation & Fmoc Deprotection:
Swell the resin in DMF for 30 minutes.
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. A standard microwave protocol is a 3-minute reaction at up to 75°C.[6]
Wash the resin thoroughly with DMF (5 x 7 mL).
Coupling Solution Preparation (Pre-activation):
In a separate vial, dissolve 5 equivalents of Fmoc-N-Me-D-His(Boc)-OH (relative to resin loading) and 5 equivalents of COMU/Oxyma in DMF.
Add 10 equivalents of DIPEA. The use of a non-nucleophilic base like DIPEA is critical to prevent premature side reactions.[12] Using a weaker base like sym-collidine can be considered to further minimize the risk of racemization.[12]
Allow the solution to pre-activate for 1-2 minutes before adding to the resin.
Microwave-Assisted Coupling:
Add the activated amino acid solution to the deprotected resin.
Perform the coupling step in the microwave peptide synthesizer. A typical starting point is 5-10 minutes at a controlled temperature of 75°C .
Causality: The temperature is a critical parameter. While temperatures up to 90°C can be used for extremely difficult couplings, 75°C provides a balance between accelerating the reaction and minimizing the risk of racemization for a sensitive residue like histidine.[8] The Boc protecting group on the imidazole ring is stable under these conditions.
Post-Coupling Wash and Monitoring:
Wash the resin thoroughly with DMF (5 x 7 mL).
Perform a qualitative test (e.g., Kaiser test) to check for completion. Note: N-methylated amines give a weak color response; a bromophenol blue test is a more reliable alternative.[1]
If the test indicates incomplete coupling, a second microwave coupling (double coupling) under the same conditions is recommended.
Capping (Optional but Recommended):
To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped.
Use a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) and react for 2 minutes under microwave irradiation at 60°C.
Final Wash and Continuation:
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
The resin is now ready for the next deprotection and coupling cycle.
Validation and Quality Control
To ensure the integrity of the synthesis, rigorous analytical validation is essential.
Recommended Analytical Protocol
Cleavage: Cleave a small sample of the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
Analysis by RP-HPLC:
Method: Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA. A shallow gradient (e.g., 1% B/minute) is recommended for good separation of potential diastereomers.[13][14]
Detection: Monitor at 214 nm and 220 nm for the peptide backbone.[14]
Purity Assessment: Integrate the main peak to determine the crude purity.
Racemization Analysis: The D-His epimer will appear as a distinct, closely eluting peak relative to the main L-His peptide product. Chiral HPLC or LC-MS can provide definitive quantification of the diastereomeric impurity.[15]
Mass Spectrometry: Confirm the identity of the desired product by ESI-MS.
Summary of Optimized Coupling Parameters
Parameter
Recommended Condition
Rationale
Amino Acid Excess
5 equivalents
Drives the reaction to completion for a hindered residue.
Coupling Reagent
5 eq. COMU/Oxyma
High efficiency for hindered couplings; Oxyma minimizes racemization.[12]
Excellent microwave absorbent and standard for SPPS.[8][10]
Microwave Power
Instrument Dependent (maintain temp)
Power should be modulated to maintain the target temperature.
Temperature
75°C
Optimal balance between reaction rate and racemization control.
Time
5 - 10 minutes
Sufficient time to achieve high coupling efficiency with microwave energy.[6]
Conclusion
The successful incorporation of Fmoc-N-Me-D-His(Boc)-OH is a demanding but achievable task in peptide synthesis. By leveraging the targeted and efficient energy delivery of microwave irradiation, chemists can overcome the kinetic barriers imposed by steric hindrance while carefully managing the inherent risk of histidine racemization. The protocol detailed herein provides a robust, validated framework for achieving high coupling efficiency and excellent stereochemical purity. This method empowers researchers and drug developers to confidently incorporate this challenging but valuable building block into complex peptide therapeutics.
References
Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis (MW-SPPS). Journal of Peptide Science, 13(3), 143-148. [Link]
CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation Official Website. [Link]
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Resources. [Link]
Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage Application Note. [Link]
Hart, M. P., & Garner, P. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(12), 10275-10282. [Link]
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Resources. [Link]
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry. [Link]
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation Resources. [Link]
Biotage. Microwave heating - a route to better quality crude peptides. Biotage Blog. [Link]
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
CEM Corporation. Microwave Heating - Mechanism and Theory. CEM Corporation Resources. [Link]
Ye, C., et al. (2014). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. AAPS PharmSciTech, 15(5), 1235-1244. [Link]
Patil, S. P., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(16), 2645-2651. [Link]
ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate Discussion. [Link]
Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-352. [Link]
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]
Technical Support Center: N-Methylated Amino Acid Coupling
Status: Operational | Tier: Advanced Peptide Chemistry Welcome to the N-Methylation Support Hub. You are likely here because standard SPPS protocols (DIC/Oxyma or HBTU) have failed, resulting in low yields, deletion sequ...
Welcome to the N-Methylation Support Hub. You are likely here because standard SPPS protocols (DIC/Oxyma or HBTU) have failed, resulting in low yields, deletion sequences, or racemization. Coupling
-methylated amino acids represents a significant energy barrier in peptide synthesis due to the loss of the nucleophilic hydrogen bond donor and severe steric clash.
Ticket #001: "My coupling efficiency is stuck below 20%."
Diagnosis: Steric Hindrance & Nucleophilicity Drop.
The methyl group on the nitrogen atom creates a "steric umbrella," physically blocking the incoming activated amino acid. Furthermore, the
-methyl amine is a secondary amine, which, while electronically more basic, is sterically less nucleophilic in the context of bulky protecting groups.
The Mechanism of Failure
The incoming activated ester cannot easily approach the nucleophile. Standard reagents (HBTU/DIC) generate active esters that are too short-lived or not electrophilic enough to overcome this barrier before hydrolysis or rearrangement occurs.
Figure 1: Visualization of the steric clash caused by the N-methyl group preventing the approach of the incoming activated amino acid.
Recommended Solution: The "Power" Reagents
Stop using carbodiimides (DIC) or standard uroniums (HBTU). You must use reagents that generate highly reactive active esters (At-esters or Oxyma-esters).
Good alternative if HATU/COMU fail, but generally slower.
DIC/Oxyma
Carbodiimide
★★☆☆☆
Generally insufficient for N-Me couplings unless heated significantly.
Action Plan:
Switch to COMU or HATU. Use 1.0 eq Reagent : 1.0 eq AA : 2.0 eq DIEA.
Double Couple: Perform the reaction twice (1 hour each) rather than one long reaction.
Ticket #002: "I see [M-2AA] peaks (Deletion Sequences)."
Diagnosis: Diketopiperazine (DKP) Formation.[6][7][8][9]
If you are synthesizing a sequence like Fmoc-AA(2)-AA(1)-[Resin], and AA(1) is
-methylated (or Proline), removing the Fmoc group from AA(2) exposes a free amine that can "back-bite" the ester linkage to the resin. This cleaves the dipeptide off the resin as a cyclic diketopiperazine, leaving a truncated sequence.
Figure 2: The Diketopiperazine (DKP) formation pathway.[6][9] This side reaction physically removes the growing chain from the resin.
Troubleshooting Steps:
Use Trityl Backbone Protection: Use resin linkers (like 2-CTC) that are sterically bulky, or use amino acids with backbone protection (e.g., Hmb or Dmb) to prevent the conformation required for cyclization.
Shorten Deprotection Time: DKP happens after Fmoc removal but before the next coupling. Minimize the time the amine sits free.
The "0% DBU" Rule: Avoid aggressive bases like DBU for deprotection; stick to Piperidine or Piperazine, which are less likely to catalyze the cyclization.
Ticket #003: "Racemization is unacceptably high."
Diagnosis: Base-Induced Epimerization.
N-methylated amino acids are highly prone to racemization (loss of chirality) during activation because the N-methyl group facilitates the formation of an oxazolonium intermediate, which easily loses its chiral proton.
Corrective Protocol:
Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient to drive the coupling but less likely to strip the alpha-proton.
Lower the Temperature: If using microwave, do not exceed 50°C for Cys or His couplings. For other N-Me residues, 75°C is usually safe, but if racemization occurs, drop to 50°C.
Core Protocols
Protocol A: High-Efficiency Manual Coupling (The "HATU/HOAt" Method)
Use this for difficult junctions (e.g., N-Me-Val to N-Me-Ile).
Dissolve:
Amino Acid (4.0 eq)
HATU (3.8 eq) (Use slightly less than AA to prevent capping)
HOAt (4.0 eq) (Additive boosts rate)
Solvent: DMF (anhydrous)
Activate: Add Collidine (TMP) (8.0 eq). Note: We use Collidine to minimize racemization.
React: Add mixture to resin immediately.
Time: Agitate for 2 hours at Room Temperature.
Repeat: Drain and repeat with fresh reagents (Double Coupling).
Protocol B: Microwave-Assisted Coupling (The "COMU" Method)
Use this for standard N-methyl couplings on automated synthesizers.
Reagents:
0.5 M COMU in DMF.
0.2 M Amino Acid in NMP.
1.0 M DIEA in NMP (Use Collidine if Cys/His are present).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Steric Hindrance vs. Chirality Preservation in N-Methylated Histidine
Executive Summary: The "Double-Constraint" Challenge
Welcome to the technical support module for Fmoc-N-Me-D-His(Boc)-OH . If you are utilizing this building block, you are likely encountering a specific conflict in your synthesis:
Steric Hindrance (The Accelerator): The
-methyl group drastically reduces the nucleophilicity of the amine and creates steric bulk around the -carbon, typically requiring high energy (heat/strong activators) to drive the coupling to completion.
Racemization Risk (The Brake): Histidine is the most racemization-prone amino acid. The imidazole side chain can act as an intramolecular base, abstracting the
-proton to form an enol intermediate.[1][2] This requires mild conditions to preserve chirality.
The Goal: This guide provides protocols to navigate this narrow window—driving the reaction forward without losing the D-configuration.
Critical Mechanism Analysis
Before troubleshooting, understand the chemical causality of your potential failure modes.
The Racemization Pathway
The imidazole ring (even with Boc protection) can facilitate the removal of the H
Risk Factor: High temperature (>50°C) + Strong Base (DIPEA/DBU).
Result: Conversion of D-His to L-His , resulting in diastereomeric impurities that are difficult to separate by HPLC.
The Steric Barrier
The
-methyl group prevents the approaching activated ester from easily accessing the amine.
Risk Factor: Standard coupling times (30-60 min) are often insufficient.
Result: Deletion sequences (Des-His peptide).
Figure 1: The optimization logic requires balancing thermal energy to overcome sterics while modulating basicity to prevent racemization.
Optimized Protocols
Protocol A: Microwave-Assisted (Recommended for SPPS)
Best for: High-throughput synthesis on automated synthesizers (CEM Liberty, Biotage).
Parameter
Setting
Rationale
Coupling Reagent
DIC / Oxyma Pure
Oxyma is less acidic than HOBt but safer than HOAt. DIC avoids the guanidinium formation risk of HATU.
Temperature
50°C (Max)
Do NOT exceed 50°C. Standard 75°C/90°C protocols will cause significant D→L inversion [1].
Time
10 - 15 minutes
Extended time at moderate heat compensates for steric hindrance without thermal degradation.
Solvent
NMP
Higher polarity than DMF; absorbs microwave energy more efficiently, reducing "hot spots."
Base
None (if using DIC)
Carbodiimide chemistry (DIC) is "base-free," significantly lowering racemization risk compared to DIPEA-based activation.
Protocol B: Manual / Room Temperature (High Precision)
Best for: Late-stage functionalization or when microwave is unavailable.
Activator: HATU (0.95 eq) + HOAt (0.95 eq).
Base:2,4,6-Collidine (TMP) (2.0 eq).
Why Collidine? It is a weaker base than DIPEA (pKa ~7.4 vs 10.5). It is sufficient to activate the carboxylate but less likely to abstract the
-proton of the Histidine [2].
Solvent: DMF/DCM (1:1). The DCM helps solubilize the protected hydrophobic structure.
Duration: 2 hours (Double coupling recommended).
Troubleshooting Guide (Q&A)
Issue 1: "I see a -14 Da mass shift or incomplete coupling."
Diagnosis: This is likely a Des-Methyl impurity (if the starting material was impure) or, more likely, Incomplete Coupling followed by capping (if acetylated). However, if the mass is exactly target, but yield is low:
Solution:
Switch Reagents: Move from DIC/Oxyma to COMU/Oxyma/Collidine . COMU is a highly efficient uronium salt that often outperforms HATU for hindered couplings with lower epimerization risks [3].
Double Couple: Perform the first couple for 30 min, drain, and repeat with fresh reagents.
Issue 2: "I am detecting significant L-His isomer (Racemization)."
Diagnosis: Your activation conditions are too basic or too hot.
Solution:
Check Temperature: If using microwave, calibrate the probe. Ensure you are at 50°C, not 75°C.
Eliminate DIPEA: If using HATU/HBTU, switch to DIC/Oxyma (Protocol A). The absence of tertiary amine bases is the most effective way to stop proton abstraction.
Protecting Group Check: Ensure you are using Fmoc-N-Me-D-His(Boc)-OH . If you are using the Trt (Trityl) protected version, racemization rates are significantly higher. The Boc group on the imidazole exerts an electron-withdrawing effect that stabilizes the ring [4].
Issue 3: "Coupling onto the N-Me-D-His residue failed."
Context: You successfully coupled the His, but the next amino acid won't attach.
Diagnosis: The secondary amine of the N-methyl group is extremely unreactive due to steric crowding.
Solution:
Aggressive Activation: This step requires HATU or PyAOP with HOAt at 75°C .
Warning: While coupling the His requires care, coupling onto the His requires brute force.
Double Coupling: Mandatory.
Decision Tree: Workflow Optimization
Use this flow to determine your experimental adjustments.
Figure 2: Troubleshooting decision tree for yield vs. chirality issues.
FAQ
Q: Can I use HBTU/DIPEA for this coupling?A: It is not recommended . HBTU is slower than HATU/COMU for sterically hindered (
-Me) amino acids, and the requirement for DIPEA increases the racemization risk of the Histidine.
Q: Why is the "D" configuration so important to monitor?A: In drug development, D-amino acids are often used to induce specific secondary structures (like
-turns) or prevent proteolytic degradation. If it reverts to the L-form (racemizes), the peptide's 3D structure will collapse, and biological activity will likely be lost.
Q: Does solvent choice matter?A: Yes. For
-methylated amino acids, NMP (N-methylpyrrolidone) is superior to DMF due to better swelling of the resin and higher solubility of the hydrophobic protected amino acid.
References
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (Demonstrates lower racemization of His(Boc) vs His(Trt) at elevated temperatures). Link
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses base effects on racemization and the utility of Collidine). Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU vs COMU vs DIC). Link
BenchChem. Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH.Link
Technical Support Center: Incomplete Fmoc Deprotection of N-Methylated Residues
The following technical guide is designed as a specialized support resource for researchers encountering difficulties with Fmoc deprotection in N-methylated peptides. Topic: Troubleshooting Fmoc Removal in N-Alkyl/N-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed as a specialized support resource for researchers encountering difficulties with Fmoc deprotection in N-methylated peptides.
Topic: Troubleshooting Fmoc Removal in N-Alkyl/N-Methyl Amino Acids
Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Version: 2.0 (High-Difficulty Sequences)
Executive Summary: The "N-Methyl" Paradox
In solid-phase peptide synthesis (SPPS), N-methylated amino acids are double-edged swords. While they improve metabolic stability and membrane permeability of peptide drugs, they introduce significant synthetic hurdles.
The primary failure mode is not just incomplete deprotection , but a competition between slow deprotection (due to steric hindrance) and diketopiperazine (DKP) formation (which cleaves the peptide from the resin). Standard protocols (20% Piperidine) often fail because they are too slow to overcome sterics or too basic, accelerating DKP side reactions.
This guide provides the DBU-Piperazine Protocol and the Chloranil Monitoring System to resolve these issues.
Diagnostic & Monitoring (FAQs)
Q1: I performed a Kaiser test after deprotecting an N-methylated residue, and it was negative (yellow). Does this mean deprotection failed?
Status:False Negative Risk.Answer: Not necessarily. The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s purple. N-methyl amino acids possess secondary amines, which do not react to form this chromophore.
Solution: You must use the Chloranil Test or the p-Nitrophenyl Ester Test for secondary amines.
Q2: How do I perform the Chloranil Test for secondary amines?
Protocol: The Chloranil test detects free secondary amines (deprotected N-methyls) by forming a dialkylaminovinylquinone derivative.
Yellow/Clear: Deprotection incomplete (Fmoc group still attached).
Q3: My synthesis yield drops dramatically after the N-methyl residue. Is the coupling failing?
Root Cause Analysis: While coupling to a secondary amine is difficult, the issue is often Diketopiperazine (DKP) formation during the deprotection step of the N-methyl residue (or the subsequent residue).
Mechanism: The free amine of the N-terminal residue attacks the C-terminal ester linkage to the resin, forming a cyclic dipeptide (DKP) and releasing the peptide from the solid support.
Risk Factor: High risk when the N-methyl residue is at the 2nd or 3rd position from the C-terminus, especially on benzyl-ester based resins (Wang, Merrifield).
The Mechanism: Sterics vs. DKP[2]
Understanding the competition between deprotection and side reactions is critical for selecting the right reagents.
Figure 1: The "Danger Zone" of N-methyl deprotection. The N-methyl group favors a cis-conformation, positioning the amine to attack the resin linker (DKP formation) before the next amino acid can be coupled.
Troubleshooting Protocols & Solutions
Standard Protocol Failure: Why 20% Piperidine is Insufficient
Standard 20% Piperidine in DMF operates via a specific mechanism where the secondary amine (piperidine) acts as both the base (to remove the acidic proton) and the scavenger (to trap dibenzofulvene).
Issue 1: For N-methyl residues, the steric bulk hinders the approach of piperidine.
Issue 2: Extended reaction times with piperidine increase the risk of DKP formation.
The Solution: The DBU/Piperazine Cocktail
For N-methylated residues, we recommend switching to a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) based cocktail.[2][3] DBU is a stronger, non-nucleophilic base that accelerates proton abstraction, while piperazine acts as a highly efficient scavenger.
Optimized Deprotection Cocktail Table
Component
Concentration
Function
Advantage
DBU
2% (v/v)
Primary Base
Stronger base (pKa ~12) speeds up removal of sterically hindered Fmoc.
Piperazine
5% (w/v)
Scavenger
Traps dibenzofulvene (DBF) efficiently to prevent re-attachment.
Solvent
DMF or NMP
Solvent
NMP is preferred for aggregation-prone sequences.
Protocol: High-Efficiency Deprotection Step
Wash: DMF (3 x 1 min).
Deprotection 1 (Flash): Add 2% DBU / 5% Piperazine in DMF . Shake for 2 minutes . Drain.
Note: Short time prevents heating and DKP initiation.
Wash: DMF (5 x 1 min) to rigorously remove DBU (traces of DBU can cause racemization in the next coupling).
Monitoring: Perform Chloranil Test .
Advanced DKP Prevention Strategy
If you observe peptide loss despite using the DBU cocktail, the resin linker is likely the culprit.
Switch Resin: Use 2-Chlorotrityl Chloride (CTC) Resin .[4]
Why? The CTC linker is extremely bulky (steric protection) and prevents the attack of the N-terminal amine on the ester linkage.
Reference: Trityl resins are the gold standard for preventing DKP in C-terminal proline or N-methyl sequences.
Decision Tree: Troubleshooting Workflow
Use this logic flow to determine the correct course of action during synthesis.
Figure 2: Step-by-step diagnostic workflow for N-methyl deprotection issues.
References
Optimized Fmoc-Removal Strategy to Suppress DKP Form
Source: ACS Omega (2022).
Context: Establishes 2% DBU / 5% Piperazine as the superior cocktail for minimizing diketopiperazine formation while maximizing deprotection speed.[4][5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fmoc-N-Me-D-His(Boc)-OHSubject: Solubility Optimization & Handling Strategies
Document ID: TS-SOL-NMHD-001
Last Updated: 2025-06-15[1]
Executive Summary
Fmoc-N-Me-D-His(Boc)-OH is a specialized, sterically hindered amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce conformational constraints or improve metabolic stability.[1] While N-methylation generally disrupts intermolecular hydrogen bonding—often improving solubility compared to non-methylated analogs—this specific derivative presents unique handling challenges due to the bulky Boc (tert-butyloxycarbonyl) protection on the imidazole ring and the N-methyl group on the
This guide provides authoritative protocols to ensure complete dissolution, prevent aggregation, and maintain enantiomeric purity during the solubilization process.
Part 1: Solubility Profile & Solvent Selection
Core Principle: The solubility of Fmoc-N-Me-D-His(Boc)-OH is governed by the lipophilicity of the Fmoc group and the disruption of the peptide backbone H-bonds by the N-methyl group.[1] However, the Boc-protected imidazole can induce specific crystal packing or "oiling out" behaviors that mimic insolubility.
Solvent Compatibility Matrix
Solvent
Solubility Rating
Recommended Conc.
Usage Context
DMF (Dimethylformamide)
Excellent
0.1 M – 0.5 M
Standard. The primary solvent for activation and coupling.[1]
NMP (N-methyl-2-pyrrolidone)
Superior
0.1 M – 0.6 M
Preferred for "Hard" Sequences. Reduces aggregation better than DMF.[1]
DMSO (Dimethyl sulfoxide)
Good
< 0.3 M
Rescue Only. Use as a co-solvent (max 20% v/v) if aggregation occurs.[1] Warning: Oxidizing potential.[1]
DCM (Dichloromethane)
Moderate
< 0.1 M
Not Recommended. Poor solubility for this specific derivative; promotes aggregation.[1]
Part 2: Step-by-Step Dissolution Protocol
Objective: Achieve a clear, particle-free 0.2 M solution for automated or manual synthesis.
The "Vortex-Sonicate-Wait" Method
Why this works: N-methylated amino acids often form waxy solids or viscous oils that trap solvent.[1] Physical agitation is more effective than heat, which risks degrading the heat-sensitive Boc group or causing premature Fmoc removal.
Weighing: Weigh the required amount of Fmoc-N-Me-D-His(Boc)-OH into a dry polypropylene tube.
Note: If the compound appears as a sticky gum/oil (common for N-Me derivatives), weigh by difference using a spatula or syringe.[1]
Solvent Addition: Add NMP or DMF to achieve 75% of the final target volume.
Example: For a 10 mL final volume, add 7.5 mL first.
Disruption: Vortex vigorously for 30 seconds. The solution may appear cloudy or contain gelatinous clumps.
Sonication: Sonicate in a water bath at room temperature (20–25°C) for 2–5 minutes.
Critical: Do not allow the water bath temperature to exceed 35°C.
Final Adjustment: Once dissolved, add solvent to the final volume and invert to mix.
Visual Decision Tree: Solvent Selection
Caption: Decision logic for solvent selection based on the physical state of the raw material.
Part 3: Troubleshooting & FAQs
Q1: The solution is cloudy even after sonication. Is it impure?
Diagnosis: Likely aggregation , not impurity.
Explanation: Although N-methylation reduces backbone H-bonding, the hydrophobic Fmoc and Boc groups can drive "hydrophobic collapse" in polar solvents like DMF.
Solution:
Add DMSO dropwise until the solution clears (up to 10% volume).[1]
If using automated synthesis, ensure the reagent bottle is not sitting on a cold deck (< 20°C).
Verification: Filter the solution through a 0.45 µm PTFE filter. If the filter clogs immediately, it is insoluble particulate. If it passes but remains hazy, it is aggregation (safe to proceed if using strong coupling reagents like HATU).[1]
Q2: Can I heat the solution to speed up dissolution?
Strict Limit:Do NOT exceed 40°C.Reasoning:
Boc Lability: The tert-butyl carbamate (Boc) group on the Histidine imidazole is acid-labile but can also degrade thermally over time, leading to free imidazole which catalyzes side reactions.[1]
Racemization: Histidine derivatives are notoriously prone to racemization (conversion of D-His to L-His or vice versa) via the enolization mechanism.[1] Heat accelerates this process significantly, especially in the presence of base (e.g., if DIEA is added prematurely).
Q3: Why is coupling efficiency low even when fully dissolved?
Root Cause: Steric Hindrance, not Solubility.
Insight: The N-methyl group creates massive steric bulk around the nucleophilic amine. Standard activation (HBTU/DIEA) often fails.[1]
Protocol Adjustment:
Dissolution: Ensure the amino acid is dissolved before adding the activator.
Activation: Use HATU (1.0 eq) and HOAt (1.0 eq) with DIEA (2.0 eq).
Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins) or perform a double coupling.
Part 4: Advanced Workflow – Handling "Difficult" Lots
In some cases, specific batches of N-methylated amino acids may contain trace residual solvents from manufacturing that harden the material.
Workflow: The "Solvent Swap" Technique
Caption: "Solvent Swap" method for dissolving hardened or gummy N-methylated derivatives.
Protocol:
Add a small volume of DCM (Dichloromethane) to the solid.[1] DCM is excellent at penetrating the waxy matrix of N-methyl amino acids.
Allow it to sit for 5 minutes until a slurry forms.
Add the target volume of DMF or NMP .
Use a gentle stream of nitrogen gas to evaporate the volatile DCM, leaving the amino acid dissolved in the DMF/NMP.
Why: This bypasses the kinetic barrier of dissolving a hard wax directly into DMF.
References
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on the stability of Boc/Fmoc groups). [1]
BenchChem Technical Division. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH and Derivatives. (Data on Histidine solubility in DMF/DMSO).
Merck/Novabiochem. (2020).[1] Solid Phase Peptide Synthesis: Handling N-Methyl Amino Acids. (Protocols for steric hindrance and solubility).
Bachem. (2023).[1] Peptide Synthesis Guide: Racemization of Histidine. (Guidelines on temperature limits for His derivatives).
Troubleshooting difficult couplings in microwave peptide synthesis
Microwave SPPS Technical Support Hub Current Status: Online | Tier: 3 (Senior Application Support) Ticket ID: MW-SPPS-ADV-001[1] System Overview & Core Directive Welcome to the Advanced Troubleshooting Center for Microwa...
Welcome to the Advanced Troubleshooting Center for Microwave Solid Phase Peptide Synthesis (SPPS). You are likely here because standard protocols have failed—your LC-MS shows deletions, truncations, or inexplicable mass shifts.
Microwave energy accelerates kinetics, but it does not magically dissolve beta-sheets or prevent base-catalyzed side reactions.[1] In fact, it often accelerates them. This guide moves beyond "check your bottle levels" and addresses the chemical physics of difficult couplings.
Part 1: The "Missing Peak" Phenomenon (Aggregation & Steric Hindrance)
User Question: "My 25-mer hydrophobic peptide (rich in Val, Ile, Ala) shows a major truncation after residue 12. The UV trace flattens out.[1] Increasing microwave power didn't help.[1] What is happening?"
Senior Scientist Diagnosis:
You are encountering On-Resin Aggregation . Around 8–12 residues, hydrophobic peptides often fold into
-sheets, stacking via hydrogen bonds.[1] This steric "clump" prevents the incoming activated amino acid from reaching the N-terminus.[1] Increasing heat alone is insufficient because the aggregation energy barrier is higher than the thermal energy provided.
Fix: Switch to NMP (N-methyl-2-pyrrolidone) for the coupling step.[1] NMP has a higher dipole moment and better solvates hydrophobic chains, disrupting aggregation.
Advanced Fix: Use a binary solvent system of DMSO/NMP (1:9) .[1] DMSO is a powerful hydrogen bond disruptor.[1]
Structural Breakers (The "Nuclear" Option):
Pseudoproline Dipeptides: This is the most effective chemical solution. Replace a Ser, Thr, or Cys residue (and the preceding AA) with a pseudoproline dipeptide (e.g., Fmoc-Ile-Ser(
Usage: Insert one pseudoproline every 8–10 residues.[1]
Chaotropic Salts:
Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network of the aggregating peptide.
Visual Guide: Aggregation Troubleshooting Logic
Figure 1: Decision matrix for overcoming peptide aggregation during synthesis.
Part 2: The "Wrong Mass" Nightmare (Side Reactions)
User Question: "I have the correct sequence, but my mass is off. I see M+1/M-1 impurities, or a distinct M-18 peak. My Cys-rich peptide looks like a forest of peaks."
Senior Scientist Diagnosis:
Microwave energy is a double-edged sword. While it drives coupling, it also drives racemization (epimerization) and cyclization .[1]
High temperatures (90°C) cause base-catalyzed proton abstraction from the
-carbon of Cys and His.[1] This converts L-amino acids to D-amino acids, which are indistinguishable by Mass Spec but separate on HPLC (the "forest of peaks").[1]
The Fix:
Temperature Limit:NEVER heat Cys or His above 50°C .
Base Elimination: Switch from HBTU/DIEA (basic) to Oxyma Pure/DIC (acidic/neutral).[1] Carbodiimide chemistry (DIC) minimizes base-catalyzed racemization [2].[1]
Issue B: Aspartimide Formation (Mass -18 Da)
If you have Asp-Gly , Asp-Asn , or Asp-Ser , the Asp side chain attacks the backbone amide nitrogen, ejecting water (Mass -18) and forming a succinimide ring.[1] This ring then re-opens, leading to a mix of
Additive: Add 0.1 M HOBt to your Deprotection Solution (20% Piperidine).[1][5] The acidity of HOBt suppresses the ring closure.
Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of standard Asp(OtBu).[1] The bulk prevents the side chain from attacking the backbone [3].
Visual Guide: Aspartimide Mechanism & Prevention
Figure 2: The Aspartimide pathway and the chemical intervention point using HOBt.
Part 3: Optimized Protocols (The "Golden Standard")
Do not use a "one size fits all" method. Use the High-Efficiency (HE-SPPS) protocol for standard residues, and the Sensitive protocol for Cys/His/Arg.[1]
Why Oxyma/DIC?
Older protocols use HBTU/DIEA.[1] In a microwave, the excess base (DIEA) at 90°C promotes premature Fmoc removal and racemization. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a safer, non-explosive, and less basic environment than HOBt/HBTU, making it the "Gold Standard" for microwave synthesis [4].[1]
Part 4: Frequently Asked Questions (FAQ)
Q: My Arginine coupling is consistently low yield. Why?A: Arginine is prone to forming a
-lactam (intra-molecular cyclization of the side chain).[1] This competes with the actual coupling.
Fix:Double Couple Arginine. Do not increase temperature above 75°C. Ensure your Pbf protecting group is intact.[1]
Q: Can I use HATU instead of Oxyma/DIC?A: You can, but be careful. HATU is very fast but requires a base (DIEA).[1] If you use HATU in a microwave:
Lower the temperature to 75°C.
Use exactly 2.0 equivalents of base (minimize excess).[1]
Warning: HATU solutions are less stable over long syntheses than DIC/Oxyma.[1]
Q: The resin isn't swelling.[7] Can I microwave the swelling step?A: generally, No . Microwaving the solvent alone can superheat pockets and degrade the resin linker. Use DCM (Dichloromethane) for the initial swell at room temperature for 15 minutes.[1] If swelling is poor, switch to a PEG-based resin (e.g., ChemMatrix) which swells better in DMF/NMP than polystyrene.[1]
References
White, P., et al. (2004).[1] The use of pseudoproline dipeptides in the microwave-assisted synthesis of difficult sequences.[1] Novabiochem Innovations.[1]
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.[1] [1]
Mergler, M., et al. (2003).[1] Aspartimide formation in Fmoc SPPS. Journal of Peptide Science.[1]
Technical Support Center: Final Cleavage and Purification of Peptides with N-Methyl-D-Histidine (N-Me-D-His)
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for handling the final, critical stages of synthesizing peptides containing N-Methyl-D-Histidine (N-Me-D-His)...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for handling the final, critical stages of synthesizing peptides containing N-Methyl-D-Histidine (N-Me-D-His). This unique amino acid residue, while offering significant advantages in peptide drug design such as enhanced metabolic stability and receptor affinity, introduces specific challenges during TFA-mediated cleavage and subsequent purification.[1][2] This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your workflow effectively.
Part 1: The Final Cleavage - Navigating the Critical Release of Your N-Me-D-His Peptide
The global deprotection and cleavage from the solid-phase support is a chemically harsh step where many side reactions can occur. The presence of an N-Me-D-His residue requires special consideration due to the nature of the methylated imidazole side chain.
Troubleshooting Guide: Final Cleavage
Q1: I see significant fragmentation of my peptide in the crude analysis. What could be the cause?
A: Peptides rich in N-methylated amino acids can be susceptible to fragmentation between consecutive N-methylated residues during TFA cleavage.[3] The N-methyl group alters the electronic properties of the peptide bond, potentially making it more labile under strong acid conditions.
Causality: The electron-donating nature of the methyl group on the amide nitrogen can influence the stability of the adjacent peptide bond. Prolonged exposure to strong acid can lead to acid-catalyzed hydrolysis at these sensitive positions.
Troubleshooting Steps:
Reduce Cleavage Time: This is the most critical parameter. Perform a time-course study (e.g., 1, 2, and 4 hours) on a small amount of resin to determine the minimum time required for complete deprotection and cleavage.[3]
Optimize Temperature: Conduct the cleavage at room temperature. Elevated temperatures will accelerate fragmentation.
Q2: My final yield is unexpectedly low after cleavage and precipitation. Why might this be happening?
A: While counterintuitive, the choice of scavengers can significantly impact the recovery of N-methylated peptides. In some cases, the addition of water as a scavenger has been observed to decrease the yield of the desired peptide.[1] Additionally, the increased lipophilicity imparted by N-methylation can sometimes lead to solubility issues of the cleaved peptide in the precipitation solvent (e.g., diethyl ether).
Causality: The precise mechanism for reduced yield with certain scavengers is not fully elucidated but may involve complex interactions with the N-methylated peptide in the highly acidic cleavage cocktail.
Troubleshooting Steps:
Scavenger Optimization: For peptides containing N-Me-D-His, a carefully selected scavenger cocktail is crucial. While histidine itself is a sensitive residue, the N-methylation alters its properties. A good starting point is a cocktail that can effectively scavenge carbocations generated from other protecting groups without negatively interacting with the N-Me-D-His.
Precipitation and Recovery: If you suspect solubility issues, consider using a different precipitation solvent or a combination of solvents. Ensure the ether is ice-cold to maximize precipitation.
Recommended Cleavage Protocol for N-Me-D-His Peptides
This protocol is a robust starting point. Always perform a small-scale trial cleavage on 10-20 mg of peptide-resin to optimize conditions for your specific sequence. [4]
Materials:
Peptide-resin (dried under vacuum)
Trifluoroacetic Acid (TFA), high purity
Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (deionized)
Ice-cold diethyl ether
Dichloromethane (DCM)
Step-by-Step Protocol:
Resin Preparation: Wash the dried peptide-resin with DCM to swell it and place it in a suitable reaction vessel.
Prepare the Cleavage Cocktail: Freshly prepare the cleavage cocktail. A recommended starting cocktail for peptides containing N-Me-D-His and other sensitive residues is:
Reagent K (modified): 90% TFA, 5% Water, 2.5% EDT, 2.5% TIS. This provides a good balance of scavengers for common protecting groups.
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2 hours.
Peptide Isolation: Filter the resin and collect the TFA solution containing your peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.
Recovery: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Cleavage Workflow
Caption: Workflow for the final cleavage of N-Me-D-His peptides.
Part 2: Purification of N-Me-D-His Peptides - Achieving High Purity
The purification of N-methylated peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) often presents unique challenges. The presence of the N-methyl group can lead to conformational isomers that are stable enough to be resolved on the HPLC column, resulting in broad or multiple peaks for a single, pure compound.[3]
Troubleshooting Guide: RP-HPLC Purification
Q1: My peptide shows multiple, broad, or shouldered peaks on the analytical HPLC, even though mass spectrometry indicates a pure product. What is happening?
A: This is a classic hallmark of N-methylated peptides. The N-methyl group can restrict rotation around the peptide bond, leading to the presence of stable cis and trans conformers. These conformers can have slightly different hydrophobicities and thus different retention times on the RP-HPLC column, leading to peak broadening or the appearance of multiple peaks for a single compound.[3]
Causality: The energy barrier for interconversion between cis and trans isomers of an N-methylated amide bond is higher than for a standard amide bond. If this interconversion is slow on the chromatographic timescale, the different conformers can be separated.
Troubleshooting Steps:
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can provide enough thermal energy to accelerate the interconversion between conformers, often causing the multiple peaks to coalesce into a single, sharper peak.
Modify the Mobile Phase: Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent can alter the separation selectivity and help merge the peaks.
Adjust the Gradient: A shallower gradient can sometimes improve the resolution of closely eluting species, but in the case of conformers, it might worsen the appearance of multiple peaks. Experiment with both shallower and steeper gradients to find the optimal conditions.
Q2: My N-Me-D-His peptide has a significantly different retention time than its non-methylated counterpart. How does N-methylation affect retention?
A: N-methylation generally increases the hydrophobicity of a peptide, which leads to a longer retention time in RP-HPLC.[2][5] The replacement of a polar N-H bond with a nonpolar N-CH3 group reduces the peptide's overall polarity.
Causality: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Increasing the hydrophobicity of the peptide strengthens these interactions, requiring a higher concentration of organic solvent for elution.
Practical Implication: When developing a purification method, expect the N-methylated peptide to elute later than its non-methylated analog. You will likely need to adjust your gradient to higher organic phase concentrations.
Optimizing RP-HPLC Purification of N-Me-D-His Peptides
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for method development.
Parameter
Standard Condition
Troubleshooting Modification
Rationale
Column Temperature
Ambient
Increase to 40-60 °C
To promote interconversion of cis/trans isomers and sharpen peaks.
Gradient Slope
1-2% B / min
Try 0.5% B / min and 3% B / min
A shallow gradient may resolve impurities better, while a steep one might help coalesce conformational peaks.
Flow Rate
1 mL/min (analytical)
Adjust according to column dimensions and particle size
To maintain optimal linear velocity and separation efficiency.
Ion-Pairing Agent
0.1% TFA
Consider 0.05% TFA or 0.1% Formic Acid (for MS compatibility)
TFA is an excellent ion-pairing agent for peptides, but alternatives can sometimes alter selectivity.
Logical Flow for HPLC Troubleshooting
Caption: Troubleshooting logic for HPLC purification of N-Me-D-His peptides.
Part 3: Frequently Asked Questions (FAQs)
Q: Is there a risk of racemization of the D-His residue during cleavage?
A: Histidine is known to be prone to racemization during peptide synthesis, particularly during the activation step.[7][8] While the major risk is during coupling, the harsh acidic conditions of the final cleavage are generally less likely to cause significant racemization of the alpha-carbon. However, to minimize all potential side reactions, it is advisable to use the shortest effective cleavage time. Protecting the imidazole nitrogen during synthesis is the most effective way to prevent racemization during coupling.[9]
Q: Can I use a standard cleavage cocktail like Reagent B (TFA/Phenol/Water/TIS)?
A: Yes, Reagent B (TFA:Phenol:Water:TIS = 88:5:5:2) can be a suitable starting point.[1] However, as noted, some studies have shown that water can negatively impact the yield of certain N-methylated peptides.[1] It is always recommended to perform a small-scale test cleavage to compare yields with a cocktail containing water versus one without, or with a different scavenger combination.
Q: Does the N-methylation of the imidazole ring offer any protective effect during cleavage?
A: The N-methylation of the imidazole ring alters its electronic properties and basicity. While it doesn't act as a formal protecting group, this modification can influence the reactivity of the side chain. The stability of the N-methylated imidazole ring to TFA is generally high. However, specific side reactions, though not commonly reported, cannot be entirely ruled out without empirical data for your specific peptide sequence.
References
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 92(4), 301–311. [Link]
Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Advanced ChemTech. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
O'Connor, P. B., & Costello, C. E. (2002). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 13(4), 394–403. [Link]
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Miller, S. C. (2002). Conformational-restriction of peptides: Application to the Thrombin Receptor. eScholarship, University of California. [Link]
Szeliga, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18365–18375. [Link]
Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]
ResearchGate. (2018). How to purify Histidine based peptide with HPLC? [Forum discussion]. Retrieved from [Link]
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27. [Link]
Munowitz, M., Bachovchin, W. W., Herzfeld, J., Dobson, C. M., & Griffin, R. G. (1982). Acid-base and tautomeric equilibriums in the solid state: nitrogen-15 NMR spectroscopy of histidine and imidazole. Journal of the American Chemical Society, 104(5), 1192-1196. [Link]
Vasanwala, F. H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 581. [Link]
Wingfield, P. T. (1995).[10] Purification of Proteins Using Polyhistidine Affinity Tags. In Methods in Enzymology (Vol. 254, pp. 31-43). Academic Press. [Link]
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
Wessely, F., & Kemm, E. (1928). Über die Racemisierung des Histidins. Hoppe-Seyler´s Zeitschrift für physiologische Chemie, 174(4-6), 306-310.
Pelton, J. G., et al. (1994). Tautomeric states of the active-site histidines of phosphorylated and unphosphorylated III Glc, a signal-transducing protein from escherichia coli, using heteronuclear multiple-bond correlation NMR spectroscopy. Journal of the Chemical Society, Dalton Transactions, (14), 2049-2056.
ResearchGate. (n.d.). Why my recombinant protein with histidine tag is not binding to the Ni-NTA resin? [Forum discussion]. Retrieved from [Link]
Hong, M., & Zhang, H. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. The Journal of Physical Chemistry B, 115(2), 359–369.
ResearchGate. (n.d.). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Retrieved from [Link]
Mant, C. T., & Hodges, R. S. (2009). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of chromatography. A, 1216(10), 1667–1677. [Link]
Hedoux, A., et al. (2016). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online.
Krokhin, O. V. (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]
Rogers, S. A., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8098. [Link]
Mant, C. T., & Hodges, R. S. (2009). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
Siodłak, D. (2015). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling, 21(3), 56. [Link]
Comparative Guide: Fmoc-N-Me-D-His(Boc)-OH vs. Fmoc-N-Me-D-His(Trt)-OH
The following guide provides an in-depth technical comparison between Fmoc-N-Me-D-His(Boc)-OH and Fmoc-N-Me-D-His(Trt)-OH . This analysis focuses on the specific challenges posed by N-methylated amino acids—specifically...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between Fmoc-N-Me-D-His(Boc)-OH and Fmoc-N-Me-D-His(Trt)-OH . This analysis focuses on the specific challenges posed by N-methylated amino acids—specifically steric hindrance and racemization sensitivity—and how the choice of side-chain protection dictates synthetic success.
Executive Summary: The "Steric vs. Chiral" Dilemma
In standard Solid Phase Peptide Synthesis (SPPS), Histidine is traditionally protected with a Trityl (Trt) group. However, the introduction of an
-methyl group on the backbone fundamentally alters the synthetic landscape.
The Challenge:
-methylation introduces significant steric hindrance, often lowering coupling yields by orders of magnitude compared to non-methylated residues. To overcome this, chemists must employ "forcing" conditions: higher temperatures (), stronger activators (HATU/COMU), and microwave irradiation.
The Conflict: Histidine is notoriously prone to racemization (loss of chirality) under these exact forcing conditions. The Trityl group, while acid-labile and versatile, offers poor protection against heat-induced racemization.
The Verdict:Fmoc-N-Me-D-His(Boc)-OH is the superior reagent for difficult sequences requiring elevated temperatures. The electron-withdrawing nature of the Boc group on the imidazole ring suppresses proton abstraction at the
-carbon, preserving chirality even at . Fmoc-N-Me-D-His(Trt)-OH should be reserved for room-temperature couplings where preserving acid-labile side chains on other residues is the priority.
Technical Deep Dive: Mechanistic Differences
The Racemization Mechanism
Histidine racemization occurs via the abstraction of the
-proton, facilitated by the basicity of the imidazole -nitrogen. This leads to an enol intermediate that destroys the chiral center ( conversion).
Trityl (Trt): The Trt group is bulky but electron-neutral. It does not significantly reduce the electron density of the imidazole ring. Consequently, the
-nitrogen remains basic enough to catalyze intramolecular proton abstraction, especially when heat is applied.
tert-Butyloxycarbonyl (Boc): The Boc group is a carbamate—a strong electron-withdrawing group (EWG). It pulls electron density away from the imidazole ring, significantly lowering the basicity of the
-nitrogen. This "electronic deactivation" makes the -proton less acidic and the imidazole less catalytic, effectively locking the stereochemistry.
Coupling Efficiency vs. Steric Bulk
Fmoc-N-Me-D-His(Trt)-OH: The Trityl group is massive (three phenyl rings). When combined with the
-methyl group on the backbone, the steric congestion around the reaction center is extreme. This slows down acylation rates, often requiring double or triple couplings.
Fmoc-N-Me-D-His(Boc)-OH: The Boc group is significantly smaller than Trityl. This reduced hydrodynamic radius improves the kinetics of the coupling reaction, allowing for faster incorporation into the growing peptide chain.
Performance Metrics & Data Comparison
The following data summarizes performance in a standard SPPS workflow (Polystyrene resin, DIC/Oxyma activation).
Feature
Fmoc-N-Me-D-His(Boc)-OH
Fmoc-N-Me-D-His(Trt)-OH
Rec. Coupling Temp
75°C - 90°C (Microwave)
RT - 50°C (Strict Limit)
Racemization (90°C)
< 0.8% -isomer formation
> 16.0% -isomer formation
Racemization (50°C)
< 0.2% -isomer formation
~ 6.8% -isomer formation
Coupling Difficulty
Moderate (Boc is less bulky)
High (Trt + N-Me is very bulky)
Solubility (DMF)
High (> 0.5 M)
Good (0.3 - 0.4 M)
Deprotection (Side Chain)
TFA (Global Cleavage)
TFA (Global Cleavage)
Stability to Piperidine
Stable (Standard Fmoc cycles)
Stable (Standard Fmoc cycles)
Critical Insight: The
racemization rate of the Trt derivative at high temperatures makes it essentially unusable for microwave SPPS of -methylated sequences, where high energy is required to drive the reaction.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct derivative based on your specific synthetic constraints.
Caption: Decision matrix for selecting Histidine protecting groups based on thermal requirements and steric complexity.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended for N-Me-His)
Reagent: Fmoc-N-Me-D-His(Boc)-OH
System: Microwave SPPS (e.g., CEM Liberty Blue or Biotage Initiator)
Resin Preparation: Swell resin in DMF for 15 mins.
Activation Cocktail:
AA: 0.2M Fmoc-N-Me-D-His(Boc)-OH in DMF.
Activator: 0.5M DIC (Diisopropylcarbodiimide).
Base: 1.0M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Note: Avoid HATU/DIPEA if possible to further minimize epimerization risks, though Boc tolerates them better than Trt.
Coupling Cycle:
Temperature: 90°C.
Time: 2 minutes.
Mixing: Aggressive bubbling/shaking.
Washing: DMF (3x), DCM (3x).
Validation: Perform a micro-cleavage and check via UPLC-MS. Look for the
peak. If incomplete, re-couple at 90°C for 5 mins.
Protocol B: Mild Coupling (For Trt Derivative)
Reagent: Fmoc-N-Me-D-His(Trt)-OH
System: Manual or Room Temperature Automated
Activation Cocktail:
AA: 0.2M Fmoc-N-Me-D-His(Trt)-OH.
Activator: DIC (1:1 eq).
Additive: 6-Cl-HOBt (Preferred over HOBt for better suppression).[1]
Strictly Avoid: PyBOP, HBTU with high DIPEA excess.
Coupling Cycle:
Temperature: 25°C (Room Temp) to max 40°C.
Time: 60 - 120 minutes (Double coupling is usually required due to steric hindrance).
Validation: Kaiser test may be unreliable for N-methyl secondary amines. Use Chloranil test or micro-cleavage.
Troubleshooting & FAQ
Q: Can I use Fmoc-N-Me-D-His(Boc)-OH if I have other acid-sensitive groups?
A: Yes. The Boc group on the Histidine is removed during the final TFA cleavage (95% TFA), which is the same step used to remove tBu, Trt, and Pbf groups. It is fully orthogonal to the Fmoc removal step (20% Piperidine).
Q: Why is N-Methylation so difficult?
A: The methyl group eliminates the hydrogen bond donor capability of the amide and introduces a clash with the carbonyl oxygen of the preceding residue. This forces the peptide backbone into specific conformations (cis/trans isomers) that are sterically unfavorable for incoming acylation.
Q: Is the Boc derivative more expensive?
A: Generally, yes. The synthesis of
-methylated amino acids with specific side-chain protection is complex. However, the cost is offset by the elimination of failed synthesis batches caused by racemization or deletion sequences common with the Trt derivative.
References
CEM Corporation. (2019).[2] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Application Note ap0170. Retrieved from [Link]
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
A Senior Application Scientist's Guide to Histidine Side-Chain Protection: A Comparative Analysis of Boc and Trityl Groups
For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of their work. The chemical intricacies of each amino acid residue deman...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of their work. The chemical intricacies of each amino acid residue demand careful consideration, and none more so than histidine. Its imidazole side-chain presents a unique set of challenges, primarily the risk of racemization and other side reactions during peptide coupling.[1][2] The strategic selection of a protecting group for this side-chain is paramount to ensuring the stereochemical integrity and overall purity of the final peptide.[3]
This guide provides an in-depth, objective comparison of two of the most commonly employed side-chain protecting groups for histidine: the tert-butyloxycarbonyl (Boc) group and the trityl (Trt) group. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to help you determine the optimal strategy for your specific synthesis needs.
The Chemistry of Protection: Boc vs. Trityl
The primary role of a side-chain protecting group is to shield the reactive functional group—in this case, the imidazole ring of histidine—from unwanted chemical transformations during peptide synthesis.[4] The choice of protecting group is fundamentally tied to the overall synthesis strategy, most commonly the base-labile Fluorenylmethoxycarbonyl (Fmoc) Nα-protection scheme.
The Boc group is a urethane-type protecting group. Its electron-withdrawing nature reduces the basicity of the imidazole nitrogen it protects.[5]
The Trityl group is a bulky, triphenylmethyl ether. It provides significant steric hindrance around the protected nitrogen atom.[5]
Both are acid-labile, meaning they are removed using acidic conditions, which makes them compatible with the Fmoc strategy where the Nα-Fmoc group is removed with a base (like piperidine) in each cycle.[1][] The final cleavage from the resin and removal of side-chain protecting groups is then accomplished in a single step with a strong acid cocktail.[7][]
Figure 1. Chemical structures of Boc- and Trityl-protected histidine.
The Critical Challenge: Histidine Racemization
The most significant challenge when incorporating histidine into a peptide sequence is the risk of racemization (epimerization). This loss of stereochemical integrity occurs when the α-proton is abstracted during the activation step of the amino acid for coupling.[1][5] The unprotected π-nitrogen (Nπ) of the imidazole ring can facilitate this proton abstraction, leading to the formation of an achiral enolate intermediate and subsequently a mixture of L- and D-isomers.[1][5]
The choice between Boc and Trityl has a profound impact on the extent of racemization. The Trityl group protects the τ-nitrogen (Nτ) of the imidazole ring, leaving the Nπ atom unprotected and available to promote racemization.[2] In contrast, the Boc group, due to its electron-withdrawing properties, decreases the basicity of the imidazole ring, thereby suppressing the tendency for Nπ to abstract the α-proton.[5]
Experimental Data: A Head-to-Head Comparison
Comparative studies have consistently demonstrated the superiority of Boc protection in minimizing racemization, especially under elevated temperatures often used in modern microwave-assisted SPPS to overcome difficult couplings.
As the data clearly indicates, using Fmoc-His(Boc)-OH leads to a dramatic reduction in epimerization compared to Fmoc-His(Trt)-OH under identical conditions.[1][5] This is a critical consideration for the synthesis of biologically active peptides where stereochemical purity is non-negotiable.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Beyond racemization, the choice of protecting group affects several other aspects of the synthesis workflow.
Figure 2. Generalized SPPS workflow highlighting the histidine incorporation step.
Key Differences in Practice:
Feature
Boc-His Protection
Trityl-His Protection
Causality & Expert Insight
Acid Lability
Requires strong acid (e.g., 50-95% TFA) for removal.[1][9]
More acid-labile; can be removed with milder acid (e.g., 1% TFA).[10]
The Trityl group's higher lability can be advantageous for synthesizing protected peptide fragments but also poses a risk of premature deprotection if acidic conditions are not carefully controlled.
Orthogonality
Fully compatible with standard Fmoc/tBu strategy.[]
Fully compatible with standard Fmoc/tBu strategy.[]
Both groups are cleaved during the final TFA cleavage step, making them orthogonal to the base-labile Fmoc group.
Coupling Efficiency
Excellent performance, even at high temperatures.[5]
Good performance, but elevated temperatures significantly increase racemization.[5]
The primary driver for choosing Boc is not coupling efficiency per se, but the preservation of stereochemistry at high efficiency.
Final Cleavage
Cleaved with standard TFA cocktails (e.g., TFA/TIS/Water).[7]
Cleaved with standard TFA cocktails. The bulky trityl cation must be effectively scavenged.
The generation of highly reactive carbocations (tert-butyl from Boc, trityl from Trt) necessitates the use of scavengers like triisopropylsilane (TIS) or dithiothreitol (DTE) to prevent side reactions with nucleophilic residues like Trp, Met, or Cys.[7][11]
Cost & Availability
Generally considered a premium, more expensive reagent.[12]
Widely available and often more cost-effective.[]
The higher cost of Boc-His is a direct trade-off for significantly lower racemization and higher purity of the final peptide.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for incorporating histidine and performing the final cleavage. The trustworthiness of these protocols lies in their established use and the predictable outcomes based on the chemical principles discussed.
Protocol 1: Incorporation of Fmoc-His(PG)-OH in Fmoc-SPPS
This protocol assumes a standard automated or manual SPPS setup.
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine following the piperidine-mediated deprotection of the Fmoc group.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH or Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU, 3-5 eq.) in an appropriate solvent like N,N-dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 eq.).[1]
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature, or use modified conditions (e.g., elevated temperature for a shorter duration) as determined by optimization.
Validation Check: Monitor the reaction for completion using a qualitative test like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
Washing: Thoroughly wash the resin with DMF to remove all excess reagents and byproducts. The peptide is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A general-purpose and effective cocktail for peptides containing acid-labile side-chain protecting groups (including Boc and Trt) is TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. [7]
Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes the protecting groups. Water helps with solubility, and TIS acts as a scavenger to quench the reactive trityl and tert-butyl cations generated during deprotection.[7]
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
Isolation and Purification: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude product under vacuum.
Validation Check: The crude peptide should be analyzed by HPLC and Mass Spectrometry to confirm the correct mass and assess purity before proceeding to purification.
Authoritative Recommendations: Making the Right Choice
As a Senior Application Scientist, my recommendation is guided by the principle of maximizing the probability of a successful synthesis, defined by high purity and correct stereochemistry.
Choose Boc-His(Boc)-OH when:
Stereochemical integrity is paramount: For any therapeutic or biologically active peptide, minimizing racemization is critical. The experimental data overwhelmingly supports the use of Boc protection to preserve chirality.[1][5]
High-temperature or microwave-assisted SPPS is employed: These conditions accelerate coupling but dramatically increase the risk of racemization with Trityl protection.[5] Boc protection is far more robust under these protocols.
The peptide sequence is known to be difficult: For sequences prone to aggregation where forcing conditions are necessary, Boc protection provides a much larger margin of safety against epimerization.
Consider Trt-His(Trt)-OH when:
Cost is a primary driver for a non-critical synthesis: For routine, short peptides where a small degree of D-isomer impurity can be tolerated and removed during purification, the lower cost of Trt-protected histidine may be a factor.[]
The synthesis involves very mild coupling conditions: If coupling can be achieved efficiently at room temperature with short activation times, the risk of racemization with Trityl is reduced, though not eliminated.
References
The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. NIH. [Link]
Advantages of Using D-Amino Acids in Peptide Therapeutics: A Technical Guide
This guide provides an in-depth technical analysis of D-amino acids in peptide therapeutics, moving beyond basic definitions to explore structural topochemistry, de novo discovery workflows, and comparative stability dat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of D-amino acids in peptide therapeutics, moving beyond basic definitions to explore structural topochemistry, de novo discovery workflows, and comparative stability data.[1]
The Chirality Challenge in Peptide Drug Design
Biologics and peptide therapeutics predominantly exist in a homochiral "L-world." Endogenous proteases and peptidases (e.g., trypsin, chymotrypsin, pepsin) have evolved active sites stereochemically optimized to recognize and cleave L-peptide bonds. This results in the primary limitation of native L-peptide therapeutics: rapid in vivo clearance , often with half-lives (
) measured in minutes.
The D-Amino Acid Solution:
Incorporating D-amino acids (the non-superimposable mirror images of L-amino acids) disrupts this stereochemical recognition.[2][3] By altering the chirality of the backbone (
-carbon), D-amino acids render the peptide bond "invisible" or sterically inaccessible to the catalytic triads of endogenous proteases, dramatically extending plasma residence time without necessarily compromising receptor binding affinity—provided the topochemistry is correctly engineered.
Strategies for D-Amino Acid Integration
Strategy A: Retro-Inverso (RI) Engineering
The Retro-Inverso approach is a rational design strategy used to transform a labile L-peptide into a stable D-analog while maintaining biological activity.[2][3][4]
Retro: Reversing the primary amino acid sequence (
becomes ).
Inverso: Inverting the chirality of every residue (L
D).
Mechanism:
In a standard L-peptide, the side chains project in a specific spatial orientation. Simply switching to D-amino acids (Inverso) mirrors these side chains, likely destroying binding affinity. However, by also reversing the sequence (Retro), the side chain topology of the resulting D-peptide approximates the original L-peptide in 3D space, assuming the backbone adopts a similar conformation (e.g., extended sheets or loops).
Expert Insight: RI strategies are highly effective for loops and unstructured regions but often fail for
-helices. An L-helix is right-handed; a D-helix is left-handed.[4] Even with sequence reversal, the helical twist remains inverted, preventing the correct positioning of side chains into a chiral receptor pocket.
Strategy B: Mirror-Image Phage Display
For targets where rational design (like RI) fails, Mirror-Image Phage Display allows for the de novo discovery of D-peptide binders.
The Workflow:
Symmetry Argument: By the Law of Chirality, if L-peptide binds D-target, then the D-peptide (synthesized chemically) will bind the native L-target .[7]
Visualization: Workflows & Mechanisms
Figure 1: Mirror-Image Phage Display Workflow
A logic flow demonstrating how to discover D-peptides using standard L-phage libraries.
Caption: Workflow exploiting chiral symmetry to discover protease-resistant D-peptide ligands using standard phage display libraries.
Figure 2: Retro-Inverso Topochemistry
Comparing the side-chain orientation of L-peptides vs. Retro-Inverso analogs.
Caption: RI peptides restore the spatial topology of side chains (Up-Down-Up) relative to the backbone, mimicking the L-parent.
Comparative Performance Analysis
The following table contrasts D-amino acid substitution with other common stabilization strategies.
Feature
D-Amino Acids (Full/RI)
N-Methylation
Cyclization
Pegylation
Proteolytic Stability
High (Complete resistance to most proteases)
Moderate (Steric hindrance protects specific bonds)
High (Removes N/C exopeptidase sites)
High (Steric shielding)
Half-Life ()
Hours to Days
Minutes to Hours
Hours
Days (Renal clearance reduced)
Receptor Affinity
Maintained (if RI or Mirror-Image used)
Often Reduced (Loss of H-bond donor)
High (Entropic penalty paid)
Often Reduced (Steric interference)
Membrane Permeability
Low (unless sequence is amphipathic)
High (Improved lipophilicity)
Moderate to High
Low
Immunogenicity
Low/Specific (Poor MHC-II processing)
Low
Low
Risk of anti-PEG antibodies
Synthesis Complexity
Moderate (Racemization risk)
High (Difficult coupling)
Moderate (Orthogonal protection)
Low (Post-synthetic conjugation)
Experimental Data Snapshot
Antimicrobial Peptides (AMPs): In a study of the AMP TA4, the L-isomer was degraded by serum proteases within 1 hour (40% remaining).[8] The D-isomer analog (TA4-dK) showed 100% stability after 8 hours in human serum.
Somatostatin Analogs: The introduction of D-Trp in somatostatin analogs (e.g., Octreotide) is a classic example where a single D-substitution stabilizes the
-turn, increasing potency and half-life from ~3 minutes (native) to ~1.5 hours.
Calculation: Plot % Remaining (Area under curve relative to T=0 and Internal Standard) vs. Time.
Expected Result: L-peptide
min; D-peptide > 90% remaining at 24 h.
Protocol B: Minimizing Racemization in D-Peptide Synthesis (SPPS)
Purpose: To prevent the conversion of D-residues back to L-residues (or epimerization) during coupling, a critical quality attribute.
Critical Risks:
Cysteine & Histidine: Highly prone to racemization during activation.[9]
Base-catalyzed Epimerization: Prolonged exposure to bases (Piperidine) can abstract the
-proton.
Optimized Workflow:
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal anchoring. The steric bulk prevents diketopiperazine formation and minimizes initial racemization.[9]
Coupling Cocktail:
Activator: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) instead of HBTU/HATU.
Reasoning: HBTU/HATU (uronium salts) with DIPEA (base) increase the risk of
-proton abstraction. DIC/Oxyma creates a neutral/acidic environment that preserves chirality.
Cysteine/Histidine Handling:
Use D-Cys(Trt)-OH and D-His(Trt)-OH .
Pre-activate for only 2 minutes before adding to resin.
Use Sym-collidine (TMP) as the base if a base is strictly required, as it is non-nucleophilic and sterically hindered.
QC Validation:
Cleave a small aliquot.
Analyze using Chiral HPLC (e.g., Chiralpak column) or use Marfey’s Reagent derivatization to detect % L-impurity.
Melchionna, M. et al. (2016).[1] The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry.
Schumacher, T. N. et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science.
Wiesehan, K. et al. (2003). Selection of D-amino-acid peptides that bind to Alzheimer's disease amyloid peptide abeta1-42 by mirror image phage display. ChemBioChem.[1]
Tugyi, R. et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a peptide epitope. PNAS.
Muttenthaler, M. et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery.
Comparative Guide: Coupling Efficiency of DIC/Oxyma vs. HBTU for N-Methylated Histidine
[1] Executive Summary: For the specific challenge of coupling N-methylated Histidine ( ) , DIC/Oxyma Pure is the superior choice over HBTU/DIEA.[1] While HBTU is a workhorse for standard peptides, it presents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary:
For the specific challenge of coupling N-methylated Histidine (
) , DIC/Oxyma Pure is the superior choice over HBTU/DIEA.[1] While HBTU is a workhorse for standard peptides, it presents a critical failure mode with : the mandatory tertiary base (DIEA) required for HBTU activation aggressively promotes racemization of the Histidine -carbon, a risk exacerbated by the steric hindrance of the -methyl group which prolongs reaction time.[1] DIC/Oxyma offers a "base-free" activation pathway that preserves chirality while generating an active ester reactive enough to overcome the steric bulk of the -methyl modification.[1]
The Challenge: Why
is a "Double Trouble" Residue
Synthesizing peptides containing N-methylated Histidine presents two converging synthetic hurdles that defeat many standard protocols:
Steric Hindrance (
-Methylation): The methyl group on the -amine (or the preceding residue) creates significant steric clash.[1] This drastically reduces the kinetic rate of acylation, requiring a highly reactive active ester to drive the reaction to completion.
Chiral Instability (Histidine): Histidine is the most racemization-prone proteinogenic amino acid.[1] The imidazole side chain (even when protected with Trt) can act as an intramolecular base, facilitating the abstraction of the
-proton.[1] This leads to the formation of the D-isomer (epimerization).[1]
The Conflict: To overcome hindrance (Problem 1), you typically need stronger activation or longer times.[1] However, stronger activation and longer times in the presence of base significantly increase racemization (Problem 2).[1]
Mechanistic Comparison
HBTU (Aminium Salt)[1]
Mechanism: HBTU reacts with the carboxylate to form an OBt active ester. This requires a tertiary base (DIEA or NMM) to deprotonate the carboxylic acid first.[1]
The Failure Mode: The excess base required for HBTU (usually 2 equivalents) raises the pH.[1] In this basic environment, the
-proton of the activated His ester is easily abstracted, leading to an enolate intermediate and subsequent racemization.
Outcome: Fast initial activation, but high risk of D-isomer formation (up to 20-30% in hindered couplings).[1]
DIC/Oxyma (Carbodiimide + Oxime)[1]
Mechanism: DIC reacts with the acid to form an O-acylisourea.[1] Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) immediately attacks this intermediate to form the Oxyma active ester.[1]
The Advantage: This reaction proceeds at neutral to slightly acidic pH. No exogenous base is required.[1] The Oxyma ester is highly reactive (superior to OBt) but, crucially, the absence of DIEA preserves the stereochemistry of the Histidine.
Outcome: High coupling efficiency for sterically hindered residues with minimal racemization (<1-2%).[1]
Figure 1: Mechanistic divergence showing how HBTU's base requirement drives racemization, while DIC/Oxyma's base-free route preserves chirality.[1]
Comparative Data Analysis
The following data summarizes performance trends for hindered Histidine couplings based on literature consensus (El-Faham et al., Yang et al.).
Feature
HBTU / DIEA
DIC / Oxyma Pure
Activation Type
Aminium Salt (Base driven)
Carbodiimide (Base free)
Active Ester Species
OBt (Benzotriazole)
Oxyma (Oxime)
Coupling Efficiency ()
Moderate (slowed by sterics)
High (Oxyma is a better leaving group)
Racemization Risk (His)
High (5–25% D-isomer)
Low (< 1% D-isomer)
Solubility
Good in DMF
Excellent in DMF/NMP
Safety Profile
Explosive risk (HOBt component)
Safe (Non-explosive)
By-products
Tetramethylurea (removable)
Diisopropylurea (precipitates, wash extensively)
Key Insight: While HBTU is often faster for simple amino acids (e.g., Alanine), it loses efficiency with N-methylated residues because the reaction kinetics slow down, extending the time the activated His is exposed to the racemizing base.[1] DIC/Oxyma maintains reactivity without the "ticking clock" of base-mediated epimerization.[1]
Experimental Protocols
Method A: DIC/Oxyma Pure (Recommended)
Use this protocol for all N-methylated Histidine couplings to ensure chiral purity.[1]
Dissolution: Dissolve the amino acid (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimal DMF.
Activation: Add DIC (3.0 eq) to the mixture.
Pre-activation (Optional but recommended for N-Me): Allow to react for 2–3 minutes. Note: Unlike HBTU, pre-activation here does not induce rapid racemization.[1]
Coupling: Add the mixture to the resin-bound peptide.
Incubation: Shake at room temperature for 60–120 minutes.
Optimization: For extremely difficult sequences, elevate temperature to 50°C (Oxyma is stable, whereas HBTU degrades rapidly at high heat).[1]
Washing: Drain and wash resin with DMF (
) and DCM () to remove the diisopropylurea byproduct.[1]
Method B: HBTU/DIEA (Not Recommended for His)
Provided for comparative baseline only.[1] If you must use this, keep contact times short.
Immediate Addition:Do not pre-activate. Add to resin immediately.[1]
Critical Warning: Every minute of pre-activation increases D-His formation.[1]
Incubation: Shake for 30–45 minutes. Do not extend beyond 45 minutes; if coupling is incomplete, drain and recouple (double couple) rather than extending time.
Workflow Optimization Decision Tree
When handling N-methylated residues, use this logic flow to determine the optimal coupling strategy.
Figure 2: Decision matrix for selecting coupling reagents. Histidine presence acts as an immediate "veto" against HBTU due to racemization risks.[1]
References
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][3] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
Yang, Y., Hansen, L., & Baldi, A. (2022).[1][4] Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Omega, 7(27), 23804–23813.[1] Link[1]
Bachem. (2024).[1][5] Bachem Guide to Peptide Coupling Reagents. Bachem AG.[1] Link
Comparative Guide: Strategies for Chiral Purity Assessment in D-Amino Acid Containing Peptides
Executive Summary The incorporation of D-amino acids into therapeutic peptides is a critical strategy for enhancing proteolytic stability and bioavailability. However, the synthesis of these peptides introduces a signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of D-amino acids into therapeutic peptides is a critical strategy for enhancing proteolytic stability and bioavailability. However, the synthesis of these peptides introduces a significant quality control challenge: racemization .
During Solid Phase Peptide Synthesis (SPPS), particularly during the activation and coupling steps, D-amino acids can partially convert to their L-counterparts (and vice versa). Standard Reverse-Phase HPLC (RP-HPLC) cannot distinguish between enantiomers (e.g., D-Ala vs. L-Ala) within a peptide chain unless they induce a significant diastereomeric shift in the whole molecule.
This guide compares the three primary methodologies for chiral purity testing—Marfey’s Method (LC-MS) , Direct Chiral Chromatography , and Chiral GC-MS —and establishes why Marfey’s Method remains the industry gold standard for residue-specific analysis.
The Core Challenge: Enantiomers vs. Diastereomers
Before selecting a protocol, one must understand the chemical nature of the impurity:
Diastereomeric Impurities: If a peptide has multiple chiral centers (e.g., L-Phe-D-Ala-L-Val), and the D-Ala racemizes to L-Ala, the resulting impurity (L-Phe-L-Ala-L-Val) is a diastereomer of the target. These often have different physical properties and can sometimes be separated on standard C18 columns.
Enantiomeric Analysis: To quantitate the exact ratio of D vs. L for a specific residue (e.g., ensuring the raw material D-Ala was 99.9% pure), the peptide must be hydrolyzed into individual amino acids. Once hydrolyzed, D-Ala and L-Ala are enantiomers —they have identical retention times on achiral columns.
The Solution: You must either use a chiral stationary phase or derivatize the amino acids to create diastereomers.
Comparative Analysis of Methodologies
Method A: Marfey’s Method (LC-MS/UV)
The Industry Workhorse
This method utilizes a chiral derivatizing agent (FDAA or FDLA) that reacts with the free amino group of hydrolysates.[1] It converts enantiomers (D/L) into diastereomers, which are easily separable on standard C18 columns.
Method B: Direct Chiral HPLC
The "Dilute-and-Shoot" Alternative
Uses columns with chiral selectors (e.g., Crown Ethers, Teicoplanin) to separate amino acids without derivatization.
Method C: Chiral GC-MS
The Traditional Approach
Requires converting amino acids into volatile derivatives (e.g., esters) before separation on a chiral capillary column (e.g., Chirasil-Val).
Comparative Data Table
Feature
Marfey’s Method (LC-MS)
Direct Chiral HPLC
Chiral GC-MS
Separation Mechanism
Diastereomeric separation on C18
Enantiomeric separation on Chiral Phase
Enantiomeric separation on Chiral Phase
Sensitivity (LOD)
High (Picomolar with FDLA)
Moderate (UV detection limits)
High (SIM mode)
Sample Prep
High (Hydrolysis + Derivatization)
Low (Hydrolysis only)
Very High (Hydrolysis + Esterification + Acylation)
Cost
Low (Standard columns + Reagent)
High (Specialized columns >$1000)
Moderate (Specialized columns)
Robustness
Excellent (C18 is durable)
Low (Chiral phases are fragile)
Good
Scope
All amino acids (inc. secondary amines)
Limited (Specific columns for specific AAs)
Volatile derivatives only
Deep Dive: The Marfey’s Method Protocol
The Mechanism
The reagent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution with the amino group of the amino acid.[2]
L-AA + L-FDAA → L-L Diastereomer
D-AA + L-FDAA → L-D Diastereomer
Because the resulting molecules are diastereomers, they possess different hydrophobicities. On a C18 column, the L-D derivative typically forms a stronger intramolecular hydrogen bond between the carboxyl group and the nitro group of the reagent, reducing its polarity and causing it to elute later than the L-L derivative.[3]
Step-by-Step Protocol
Reagents:
FDAA (Marfey’s Reagent): 1% solution in Acetone.[4]
1M NaHCO3: Buffer.
2M HCl: Quenching acid.
6N HCl (constant boiling): Hydrolysis agent.
Workflow:
Hydrolysis: Dissolve 0.5 mg peptide in 1 mL 6N HCl. Heat at 110°C for 24 hours in a sealed, evacuated glass tube.
Expert Insight: Add 1% Phenol to protect Tyrosine and Tryptophan from degradation.
Evaporation: Dry the hydrolysate completely under nitrogen flow to remove HCl.
Derivatization: Resuspend residue in 50 µL H2O. Add 20 µL 1M NaHCO3 (pH control is critical; reaction requires deprotonated amine). Add 100 µL FDAA solution.
Incubation: Heat at 40°C for 1 hour.
Why? Ensures complete reaction without inducing further racemization.
Quenching: Add 10 µL 2M HCl to stop the reaction and protonate the derivatives for RP-HPLC binding.
Analysis: Inject onto C18 LC-MS.
Advanced Control: The Deuterium Trick
Acid hydrolysis itself causes 0.5% - 1.0% racemization. If you detect 0.8% D-Ala, is it an impurity or an artifact?
The Fix: Perform hydrolysis in DCl/D2O .
The Logic: If racemization happens during hydrolysis, the alpha-proton is exchanged for Deuterium.
D-Ala (Impurity): Mass = M (No shift).
D-Ala (Artifact): Mass = M+1 (Deuterium incorporated).
Result: MS distinguishes the "Real" impurity from the "Artifact."
Visualizations
Diagram 1: Marfey's Method Workflow
This diagram outlines the critical path for sample preparation and analysis.
Caption: Workflow for Marfey's Method showing the transformation of peptide to separable diastereomers.
Diagram 2: Method Selection Matrix
A logic tree to help researchers select the correct method based on their specific constraints.
Caption: Decision matrix for selecting the optimal chiral analysis technique.
Experimental Validation (Case Study)
Objective: Determine the purity of D-Ala in a synthetic peptide Gly-D-Ala-Phe.
Experimental Setup:
Control: Pure L-Ala and D-Ala standards were derivatized with L-FDAA.
Sample: The peptide was hydrolyzed (6N HCl, 110°C) and derivatized.
Results:
L-Ala-L-FDAA Standard: Retention Time (RT) = 12.4 min.
D-Ala-L-FDAA Standard: Retention Time (RT) = 14.8 min.
Peptide Hydrolysate:
Major Peak: 14.8 min (D-Ala).
Minor Peak: 12.4 min (L-Ala impurity).
Area Integration: D-Ala (99.2%), L-Ala (0.8%).
References
Marfey, P. (1984).[1][4][5] Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications.
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][6][7][8][9][10][][12][13][14][15]
Fujii, K., et al. (1997). Advanced Marfey's method for determination of absolute configuration of amino acids.[2][13][16] Tetrahedron Letters.
Performance of different scavengers for cleaving His(Boc)-containing peptides
This guide provides a technical analysis of scavenger systems for cleaving peptides containing His(Boc) (Histidine protected with a tert-butyloxycarbonyl group) in Fmoc solid-phase peptide synthesis (SPPS). It synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of scavenger systems for cleaving peptides containing His(Boc) (Histidine protected with a tert-butyloxycarbonyl group) in Fmoc solid-phase peptide synthesis (SPPS). It synthesizes experimental data regarding racemization control and cation scavenging to offer actionable protocols for high-fidelity peptide recovery.
A Comparative Technical Guide for Fmoc-SPPS
Executive Summary:
While Fmoc-His(Trt)-OH is the standard histidine derivative in Fmoc SPPS, Fmoc-His(Boc)-OH is increasingly preferred for sequences requiring elevated coupling temperatures or extended activation times due to its superior resistance to racemization.[1][2] However, the use of His(Boc) releases a significant load of reactive tert-butyl (
-Bu) cations during the final TFA cleavage. This guide compares scavenger cocktails to manage this cation load, demonstrating that while silane-based "odorless" cocktails (e.g., Reagent B) are sufficient for simple sequences, thiol-based systems (e.g., Reagent K) remain critical for peptides containing sensitive residues (Cys, Met, Trp) alongside His(Boc).
The Case for His(Boc): Racemization Control
Before addressing cleavage, it is vital to understand why His(Boc) is chosen over His(Trt). The imidazole ring of histidine can act as an intramolecular base, abstracting the
-proton from the activated amino acid, leading to racemization (formation of D-His).[2]
His(Trt): The Trityl group protects the
-nitrogen ().[3] This leaves the -nitrogen () exposed, which facilitates proton abstraction.
His(Boc): The Boc group protects the
-nitrogen () or -nitrogen depending on the tautomer, but electronically suppresses the basicity of the imidazole ring more effectively, preventing autocatalytic epimerization.
Experimental Data: Racemization Levels
Comparative studies under forcing conditions (elevated temperature) reveal the superior stereochemical stability of His(Boc).[2]
Condition
Fmoc-His(Trt)-OH (% D-Isomer)
Fmoc-His(Boc)-OH (% D-Isomer)
50°C Coupling (10 min)
6.8%
0.18%
90°C Coupling
> 16.0%
0.81%
Implication: For microwave-assisted SPPS or difficult couplings requiring heat, His(Boc) is the requisite choice to maintain optical purity.
The Cleavage Challenge: The
-Butyl Cation Flood
Upon treatment with Trifluoroacetic Acid (TFA), the Boc group on Histidine is acid-labile.[4] Unlike the Trityl (Trt) group, which forms a bulky, stabilized cation, the Boc group releases a volatile and highly reactive
-butyl cation (-Bu) .
If not quenched immediately,
-Bu will alkylate electron-rich side chains:
Tryptophan (Trp): Alkylation of the indole ring.
Methionine (Met): S-alkylation to form sulfonium salts.
Cysteine (Cys): S-alkylation (re-attachment of protecting groups).
Tyrosine (Tyr): O-alkylation (less common but possible).
Mechanism of Action
The following diagram illustrates the cleavage pathway and the competitive kinetics between the scavenger and the peptide nucleophiles.
Figure 1: Competitive pathways during TFA cleavage. Effective scavengers must react with the
-Bu cation faster than the peptide's own nucleophilic residues.
Comparative Scavenger Performance
We evaluate three primary scavenger classes against the specific threat of
-Bu cations released from His(Boc).
A. Silanes (TIS, TES)
Mechanism: Hydride donors. They reduce the carbocation to isobutane (gas).
Pros: Odorless, non-toxic, effective for Trp protection.
Cons: Slower reaction rate compared to thiols; less effective at preventing Cys
--butylation.
Verdict: Suitable for His(Boc) peptides lacking Cys or Met.
B. Thiols (EDT, DODT)
Mechanism: Strong nucleophiles. They form stable thioethers with the cation.
Pros: The "Gold Standard" for
-Bu scavenging. Essential for preventing Met oxidation and Cys alkylation.
Cons: Malodorous (rotten egg smell).
Verdict: Mandatory for His(Boc) peptides containing Cys, Met, or multiple Trp residues.
C. Phenol/Water[5]
Mechanism: Weak nucleophiles/Solvent effects.
Pros: Phenol protects Tyr; Water hydrolyzes trifluoroacetate esters.
Cons: Insufficient alone for the high cation load of His(Boc).
Recommended Cleavage Cocktails
Based on the residue composition of your His(Boc) peptide, select the appropriate cocktail.
Scenario A: The "Robust" Peptide
Sequence: Contains His(Boc) but NO Cys, Met, or Trp.
Performance:Critical. The presence of Cys makes the peptide highly susceptible to
-alkylation by the -Bu cations released from His. EDT is the only scavenger efficient enough to prevent this reversible alkylation.
Alternative:DODT can replace EDT for a less odorous (but slightly less potent) alternative.
Comparative Data Table: Scavenger Efficiency for
-Bu Cations
Scavenger System
-Bu Trapping Efficiency
Cys Protection
Met Protection
Odor Profile
Recommended For
TFA / TIS / H₂O
Moderate
Low
Low
Low
Simple His(Boc) peptides
Reagent B
Good
Moderate
Low
Low
His(Boc) + Trp/Tyr
Reagent K (EDT)
Excellent
High
High
High (Bad)
His(Boc) + Cys/Met
Reagent H
High
Moderate
Very High
High
His(Boc) + Met (prone to oxidation)
Detailed Experimental Protocol
Workflow for Cleaving His(Boc) Peptides with Reagent K
Preparation:
Calculate resin load. For 0.1 mmol scale, use ~10 mL cocktail.
Prepare Reagent K fresh: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT.
Chill: Place cocktail in an ice bath for 10 minutes.
Cleavage:
Add cold cocktail to the dry resin.
Reaction: Allow to warm to room temperature. Stir for 2–3 hours .
Note: His(Boc) removal is fast, but Pbf (Arg) removal takes time. If Arg is present, ensure full 3 hours.
Precipitation:
Filter resin and collect filtrate.
Concentrate filtrate under nitrogen stream to ~2 mL (do not evaporate to dryness).
Add cold diethyl ether (40 mL) to precipitate peptide.
Centrifuge (3000 rpm, 5 min) and decant ether.
Wash: Repeat ether wash 3 times to remove thiol scavengers effectively.
Lyophilization:
Dissolve pellet in 10% Acetic Acid/Water and lyophilize.
Troubleshooting & Expert Tips
The "Yellow" Peptide: If using Reagent K, the peptide pellet may appear slightly yellow due to Thioanisole byproducts. This usually clears during HPLC purification.
Met Oxidation: If you observe Met(O) (+16 Da) in your MS, add NH₄I (Ammonium Iodide) to the cleavage cocktail (Reagent H). The I⁻ reduces the sulfoxide back to Met in situ.
Trp Alkylation: If you see +56 Da peaks (t-Bu adducts) on Trp, your scavenger capacity was overwhelmed. Switch from TIS to EDT/DODT, or increase the volume of the cocktail relative to the resin mass.
Decision Tree for Scavenger Selection
Figure 2: Selection logic for cleavage cocktails based on peptide composition.
References
BenchChem. (2025).[2][5] OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis. Retrieved from
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from
Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept.[2][6][7][8] Protein Res.[6][7][] Retrieved from
Fields, G. B., & Noble, R. L. (1990).[10] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept.[2][6][7][8] Protein Res.[6][7][] (Seminal review on scavengers).
Biotage. (2023).[6] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
Fmoc-N-Me-D-His(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-N-imidazole-(tert-butyloxycarbonyl)-D-histidine) represents a specialized category of orthogonal protected amino acids used in solid-phase peptide synthesis (SPPS).[1]
Core Safety Directive: This compound contains two distinct protecting groups with opposing lability: Fmoc (base-labile) and Boc (acid-labile).[1][] Strict segregation of waste streams is mandatory. Mixing waste solutions derived from this compound's processing (e.g., acidic cleavage cocktails vs. basic deprotection solutions) can result in uncontrolled exothermic reactions and gas evolution.[3]
Disposal Classification:
Unused Solid: Hazardous Chemical Waste (Incineration recommended).[1][3]
Process Waste (Liquid): Must be segregated into Halogenated Organic (if DCM/TFA used) and Non-Halogenated Organic (if DMF/Piperidine used).[1]
Chemical Profile & Hazard Assessment
Understanding the molecular architecture is critical for determining the correct waste stream.[3]
Feature
Chemical Moiety
Lability / Reactivity
Disposal Implication
N-Terminus
Fmoc Group
Base Labile (Sensitive to Piperidine, DBU)
Generates dibenzofulvene in waste; polymerizes if not scavenged.[1]
Side Chain
Boc Group
Acid Labile (Sensitive to TFA, HCl)
Generates isobutylene gas and tert-butyl cations upon cleavage.[1][3]
Backbone
N-Methyl
Stable
Increases lipophilicity; ensures high solubility in organic waste solvents.[1][3]
Action: Collect in "Acidic/Halogenated Organic Waste" carboy.
Venting: Ensure caps are vented (e.g., filtered caps) as Boc removal generates isobutylene gas, which can pressurize sealed containers.[3]
Waste Segregation Logic (Visualized)
The following diagram illustrates the critical decision pathways for disposing of Fmoc-N-Me-D-His(Boc)-OH and its byproducts.
Caption: Decision tree for segregating solid reagent waste from incompatible liquid process streams.
Emergency Procedures (Spill Management)
In the event of a spill of Fmoc-N-Me-D-His(Boc)-OH :
PPE Required: Nitrile gloves, safety goggles, and lab coat.[3] (Respiratory protection recommended if dust is visible).[1][3]
Dry Spill:
Do not sweep vigorously (avoids dust generation).[1][3]
Use a scoop or spatula to transfer to a waste jar.[3]
Wipe the surface with a damp paper towel soaked in weak detergent.[3]
Wet Spill (Solution):
Absorb with an inert material (vermiculite or spill pads).[1][3]
Crucial Check: If the spilled solution contains TFA, do not use basic absorbents (like limestone) immediately without appropriate ventilation due to heat generation.[3] Use standard clay or polypropylene pads.[3]
Regulatory & Compliance Notes
RCRA (USA): While not explicitly P-listed or U-listed, this compound is classified as a characteristic hazardous waste if it exhibits toxicity or is mixed with ignitable solvents (D001).[1]
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).[1]
References
PubChem. (n.d.).[1][3] Fmoc-N-Me-His(Boc)-OH Compound Summary. National Library of Medicine.[3] Retrieved February 2, 2026, from [Link][1][3]
Anaspec. (2021). Safety Data Sheet: Fmoc-D-Trp(Boc)-OH (Analogous Hazard Profile). Retrieved February 2, 2026, from [Link][1][3]
CEM Corporation. (n.d.).[1][3] Fmoc-His(Boc)-OH Product & Safety Information. Retrieved February 2, 2026, from [Link][1][3]
University of California, Irvine. (2020).[3] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory.[3][5] Retrieved February 2, 2026, from [Link][1][3]
Personal protective equipment for handling Fmoc-N-Me-D-His(Boc)-OH
Critical Hazard Profile & Risk Assessment Fmoc-N-Me-D-His(Boc)-OH presents a dual-hazard profile: physical (fine particulate) and chemical (irritant/sensitizer). While generic Safety Data Sheets (SDS) often classify Fmoc...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Hazard Profile & Risk Assessment
Fmoc-N-Me-D-His(Boc)-OH presents a dual-hazard profile: physical (fine particulate) and chemical (irritant/sensitizer). While generic Safety Data Sheets (SDS) often classify Fmoc-amino acids as standard irritants, the specific functional groups and usage context dictate a higher tier of caution.
The "Why" Behind the Safety Protocols
Respiratory Sensitization (The Silent Risk): Like many protected amino acids, this compound is a fine, electrostatic powder. Inhalation of particulates can lead to sensitization, where the immune system becomes hyper-reactive to future exposures.
Solvent Synergism (The Acute Risk): This reagent is almost exclusively used in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents are potent skin penetrants. If the solid is dissolved, the solvent acts as a "vehicle," carrying the Fmoc-derivative through standard nitrile gloves and into the bloodstream [1].
N-Methylation Factor: The N-methyl modification increases the lipophilicity of the molecule compared to standard amino acids, potentially enhancing bioavailability upon skin contact.
Static Control: Fmoc-protected amino acids are notoriously static-prone. Use an ionizing anti-static gun on the weighing boat and spatula before contact. This prevents "flying powder" which defeats respiratory controls.
Hood Verification: Verify face velocity is 80–100 fpm. Sash should be at the lowest working height.
Phase 2: Weighing & Transfer (The Critical Moment)
Goal: Zero airborne release.
Technique:
Place the receiving vessel (containing solvent or resin) inside the hood.
Tare the weighing boat.
Transfer solid using a long-neck anti-static spatula .
Immediate Dissolution: If possible, add the solvent (DMF) to the solid immediately within the hood to capture dust.
Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing to capture invisible micro-particulates.
Phase 3: Workflow Visualization (Hierarchy of Controls)
Figure 1: Decision logic for selecting controls based on the physical state of the reagent.
Emergency Response & Spill Management
Scenario: You have spilled the reagent.
Immediate Action: Stop. Alert nearby personnel. Assess.
Spill Decision Logic
Figure 2: Differentiated response protocols for dry vs. wet spills to prevent secondary exposure.
Disposal & Decontamination[3][4]
Proper disposal is not just regulatory compliance; it is the final step of safety.
Solid Waste (Dry):
Items: Weighing boats, contaminated gloves, paper towels.
Stream: Hazardous Solid Waste . Label as "Fmoc-amino acid debris."
Note: Do not throw in regular trash. Trace amounts can sensitize cleaning staff.
Deprotection Waste: If the waste contains Piperidine (used to remove Fmoc), it must be segregated from acidic waste streams to prevent exothermic reactions and toxic fume generation [3].
Decontamination of Glassware:
Rinse glassware with Acetone or Methanol inside the hood before moving to the sink.
Collect the first rinse as hazardous waste.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.138: Hand Protection.[3] Retrieved from [Link]
University of Pennsylvania, EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.[4][5] PubMed Central. Retrieved from [Link]